molecular formula C14H18O6 B015520 Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside CAS No. 3162-96-7

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No.: B015520
CAS No.: 3162-96-7
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-BTZLDLHRSA-N
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Description

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C14H18O6 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-BTZLDLHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20953584
Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
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CAS No.

3162-96-7
Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
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Record name (4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Record name Methyl 4,6-O-benzylidene-α-D-glucopyranoside
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Foundational & Exploratory

"synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside from methyl-α-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside from methyl-α-D-glucopyranoside. This compound is a crucial intermediate in carbohydrate chemistry, frequently utilized in the synthesis of complex oligosaccharides and glycoconjugates due to the selective protection of the 4- and 6-hydroxyl groups of the glucopyranoside ring. This guide presents a comparative summary of various synthetic protocols, detailed experimental procedures, and a logical workflow for the synthesis.

Core Concepts and Reaction Mechanism

The synthesis of this compound involves the acid-catalyzed reaction of methyl-α-D-glucopyranoside with a benzaldehyde equivalent. This reaction is a classic example of acetal formation, specifically the protection of a 1,3-diol. The regioselectivity for the 4- and 6-hydroxyl groups is driven by the thermodynamic stability of the resulting six-membered cyclic acetal. The reaction is reversible and often requires the removal of water or an alcohol byproduct to drive the equilibrium towards the product.

Commonly employed benzaldehyde equivalents include benzaldehyde itself, typically with a dehydrating agent or Lewis acid catalyst like zinc chloride, or benzaldehyde dimethyl acetal in a transacetalation reaction catalyzed by an acid such as camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid. The use of benzaldehyde dimethyl acetal is often preferred as it is a milder method.[1]

Comparative Analysis of Synthetic Protocols

The choice of reagents and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

MethodReagentsCatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)
1 BenzaldehydeZinc ChlorideNone48 hoursRoom Temp.63164–165
2 Benzaldehyde Dimethyl AcetalCamphor-10-sulfonic acidDMF6 hours50°C76160–163
3 Benzaldehyde Dimethyl AcetalCamphor-10-sulfonic acidAcetonitrile15-20 minutesRefluxNot specified166–167
4 Benzaldehyde Dimethyl AcetalCamphor-10-sulfonic acidAcetonitrile16 hoursRoom Temp.Not specified166–167

Detailed Experimental Protocols

Below are detailed experimental procedures for two common methods of synthesizing this compound.

Method 1: Using Benzaldehyde and Zinc Chloride[2]

This protocol is a classic and cost-effective method for the synthesis.

Materials:

  • Methyl-α-D-glucopyranoside (60 g, 0.31 mol)

  • Freshly fused and powdered zinc chloride (45 g)

  • Benzaldehyde (150 mL)

  • Water

  • Hexane

  • Chloroform

  • Ether

Procedure:

  • A mixture of methyl-α-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde is stirred at room temperature for 48 hours.[2]

  • The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[2]

  • The mixture is stirred for an additional 10 minutes and then refrigerated overnight.[2]

  • Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[2]

  • The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[2]

  • Recrystallization from chloroform-ether affords the analytically pure material (55 g, 63% yield) with a melting point of 164–165°C.[2]

Method 2: Using Benzaldehyde Dimethyl Acetal and Camphor-10-sulfonic Acid[3]

This method utilizes a transacetalation reaction, which is generally milder and can lead to higher yields.

Materials:

  • Methyl-α-D-glucopyranoside (5 g, 25.74 mmol)

  • Benzaldehyde dimethyl acetal (5 mL, 33.5 mmol)

  • Camphor-10-sulfonic acid (100 mg)

  • Dry N,N-Dimethylformamide (DMF) (30 mL)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of methyl-α-D-glucopyranoside in dry DMF is treated with benzaldehyde dimethyl acetal and camphor-10-sulfonic acid.[3]

  • The mixture is heated at 50°C for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate-hexane (3:1) solvent system.[3]

  • After cooling to room temperature, the mixture is neutralized with triethylamine.[3]

  • The mixture is then diluted with ethyl acetate, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.[3]

  • The solvent is removed under reduced pressure.[3]

  • The residue is purified by column chromatography on silica gel with ethyl acetate-hexane (3:1) as an eluent to afford methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid (5.5 g, 76% yield) with a melting point of 160-163°C.[3]

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps, from reaction setup to product purification and characterization. The following diagram illustrates this workflow.

Synthesis_Workflow Start Start Reagents Mix Reactants: - Methyl-α-D-glucopyranoside - Benzaldehyde equivalent - Catalyst - Solvent Start->Reagents Reaction Reaction under controlled conditions (Time, Temperature) Reagents->Reaction Quench Quench Reaction (e.g., with Triethylamine) Reaction->Quench Workup Aqueous Workup: - Dilution - Washing (NaHCO3, Brine) - Drying (Na2SO4) Quench->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Characterization: - Melting Point - NMR Spectroscopy - TLC Purification->Characterization End End Product Characterization->End

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview for the synthesis of this compound, a valuable building block in synthetic carbohydrate chemistry. The provided protocols and comparative data will aid researchers in selecting the most suitable method for their specific needs, ensuring efficient and successful synthesis.

References

An In-depth Technical Guide on the Physical Properties of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and drug development.[1][2][3][4] This document is designed to be a practical resource, offering detailed experimental protocols and clearly presented data to support laboratory research and development. The strategic protection of the 4- and 6-hydroxyl groups of the glucopyranoside ring makes this compound a versatile building block for the synthesis of a wide array of carbohydrate derivatives.[5][6]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in synthetic chemistry. A summary of these properties is presented below.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₆[2][3][7][8][9][10]
Molecular Weight 282.29 g/mol [2][3][7][8][9][10][11]
Appearance White to almost white crystalline powder or solid[8][10]
Melting Point 164-167 °C[7][9][10][11]
Optical Rotation [α]D +100.0° to +113.1° (c=1 or 2, in chloroform or acetonitrile)[9][11][12][13]
Density 1.4 ± 0.1 g/cm³[14]
Boiling Point 473.0 ± 45.0 °C at 760 mmHg[7][14]
Flash Point 239.8 °C[7]
Solubility Soluble in water, acetone, benzene, ethyl ether, chloroform, DMF, DMSO, and methanol.[1][2]
Storage Temperature 2-8°C[1][2][9][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

The synthesis of the title compound is a standard procedure in carbohydrate chemistry, typically involving the reaction of methyl-α-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent in the presence of an acid catalyst.[5][15][16]

Materials:

  • Methyl-α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal (or benzaldehyde and a dehydrating agent like ZnCl₂)

  • Camphor-10-sulphonic acid (or another acid catalyst)

  • Dry N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate-hexane mixture)

Procedure:

  • A solution of methyl-α-D-glucopyranoside (1 equivalent) in dry DMF is prepared.

  • Benzaldehyde dimethyl acetal (1.3 equivalents) and a catalytic amount of camphor-10-sulphonic acid are added to the solution.[5]

  • The reaction mixture is heated at approximately 50°C for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]

  • Upon completion, the reaction is cooled to room temperature and neutralized with triethylamine.[5]

  • The mixture is diluted with ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.[5]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is purified by column chromatography on silica gel to yield the pure product.[5]

Melting Point Determination

The melting point is a key indicator of purity.[17]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • A small amount of the crystalline sample is finely powdered using a mortar and pestle.[17]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[18]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[18]

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[18]

Optical Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules.[19][20]

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask

  • Analytical balance

Procedure:

  • A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., chloroform) in a volumetric flask.[19][20]

  • The polarimeter is calibrated using a blank (the pure solvent).[21]

  • The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.[21]

  • The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[19]

  • The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length of the cell in decimeters.[20]

Solubility Determination

Assessing solubility is fundamental for applications in drug formulation and reaction chemistry.[22][23]

Procedure:

  • A small, known amount of the solute is added to a specific volume of the solvent in a test tube.

  • The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

  • Observations are made to determine if the solute dissolves completely.

  • If the solute dissolves, more is added incrementally until saturation is reached.

  • Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the saturated solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[24][25][26][27]

Procedure:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a saturated solution of the compound.[27][28]

  • Data Collection: A suitable crystal is mounted on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[26]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to best fit the experimental data.[25][26] A recent study provided the crystal structure of the monohydrate form of the title compound.[29]

Visualizations

The following diagrams illustrate the workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Product Glucopyranoside Methyl-α-D-glucopyranoside Reaction Reaction in Dry DMF at 50°C Glucopyranoside->Reaction Benzaldehyde Benzaldehyde Dimethyl Acetal Benzaldehyde->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction with EtOAc Neutralization->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Output Sample Synthesized Product MP Melting Point Determination Sample->MP OR Optical Rotation Measurement Sample->OR Sol Solubility Testing Sample->Sol Xray X-ray Crystallography Sample->Xray MP_data Melting Range MP->MP_data OR_data Specific Rotation OR->OR_data Sol_data Solubility Profile Sol->Sol_data Xray_data 3D Molecular Structure Xray->Xray_data

Caption: Workflow for the physical characterization of the synthesized product.

References

Navigating the Solubility Landscape of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers working with this compound in synthesis, purification, and formulation development.

Qualitative Solubility Profile

This compound, a key chiral building block in carbohydrate chemistry, exhibits solubility in a range of organic solvents. The available data from various sources is summarized below. It is important to note that this information is qualitative and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Solvent ClassificationSolvent NameSolubility
Polar Aprotic Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
AcetoneSoluble[2]
Polar Protic MethanolSoluble[1]
WaterSoluble[2]
Non-Polar/Weakly Polar ChloroformSoluble[1]
Ethyl AcetateSoluble[1]
BenzeneSoluble[2][3]
Ethyl EtherSoluble[2]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

    • Once the solvent is fully evaporated, weigh the vial containing the dry solid residue. The difference in weight will give the mass of the dissolved solute.

    • Alternatively, for a more precise measurement, a validated analytical technique such as HPLC or UV-Vis spectroscopy can be used.

      • HPLC/UV-Vis Method: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Create a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration. The concentration of the filtered saturated solution can then be accurately determined by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/100 mL or mg/mL.

    • Gravimetric Method: Solubility ( g/100 mL) = (mass of dissolved solid in g / volume of solvent in mL) * 100

    • Instrumental Analysis Method: The concentration obtained from the calibration curve will directly give the solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation of Solid-Solvent Mixture (Excess Solid) B Equilibration at Controlled Temperature (e.g., 24-72h with agitation) A->B C Separation of Saturated Solution (Syringe Filtration) B->C D Quantitative Analysis of Solute C->D E Gravimetric Analysis (Solvent Evaporation) D->E Method 1 F Instrumental Analysis (e.g., HPLC, UV-Vis) D->F Method 2 G Calculation of Solubility E->G F->G

References

An In-depth Technical Guide to Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal protected monosaccharide in carbohydrate chemistry. This versatile building block is instrumental in the synthesis of a wide array of complex carbohydrates and glycoconjugates, making a thorough understanding of its properties essential for researchers in drug development and related scientific fields.

Chemical Structure and Properties

This compound is a derivative of methyl-α-D-glucopyranoside in which the 4- and 6-hydroxyl groups are protected as a benzylidene acetal.[1] This protection strategy imparts specific reactivity and conformational rigidity to the molecule, allowing for selective chemical modifications at the remaining free hydroxyl groups at positions 2 and 3.

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name (4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2][3]dioxine-7,8-diol[2]
CAS Number 3162-96-7[2]
Molecular Formula C₁₄H₁₈O₆[2]
Molecular Weight 282.29 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 164-165 °C
Optical Rotation [α]D¹⁹ +113.1° (c = 1 in chloroform)

Stereochemistry

The stereochemistry of this compound is a critical aspect that dictates its reactivity and role in asymmetric synthesis. The core D-glucopyranoside structure exists in a rigid chair conformation. The key stereochemical features are:

  • Anomeric Center (C1): The methoxy group is in the axial position, defining the α-anomer.

  • Glucopyranose Ring: The stereocenters at C2, C3, C4, and C5 retain the characteristic configuration of D-glucose.

  • Benzylidene Acetal: The benzylidene group forms a 1,3-dioxane ring fused to the pyranose ring. The phenyl group predominantly occupies the equatorial position on the dioxane ring, which is the thermodynamically more stable conformation.[4] This results in a specific configuration at the benzylic carbon of the acetal.

The conformational rigidity imparted by the fused ring system is a key feature, influencing the accessibility of the remaining hydroxyl groups.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is a standard procedure in carbohydrate chemistry, typically involving the acid-catalyzed reaction of methyl-α-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent.

Synthesis from Methyl-α-D-glucopyranoside and Benzaldehyde Dimethyl Acetal

This method offers good yields and avoids the need to remove water from the reaction mixture.

Materials:

  • Methyl-α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • p-Toluenesulfonic acid (catalytic amount)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve methyl-α-D-glucopyranoside in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Methyl-alpha-D-glucopyranoside Methyl-alpha-D-glucopyranoside Dissolve in DMF Dissolve in DMF Methyl-alpha-D-glucopyranoside->Dissolve in DMF Add to solution Add to solution Benzaldehyde dimethyl acetal Benzaldehyde dimethyl acetal Benzaldehyde dimethyl acetal->Add to solution Heat and Monitor by TLC Heat and Monitor by TLC Add to solution->Heat and Monitor by TLC p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Add to solution Neutralize with Triethylamine Neutralize with Triethylamine Heat and Monitor by TLC->Neutralize with Triethylamine Dilute with Ethyl Acetate Dilute with Ethyl Acetate Neutralize with Triethylamine->Dilute with Ethyl Acetate Wash with NaHCO3 and Brine Wash with NaHCO3 and Brine Dilute with Ethyl Acetate->Wash with NaHCO3 and Brine Dry with Na2SO4 Dry with Na2SO4 Wash with NaHCO3 and Brine->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Silica Gel Chromatography Silica Gel Chromatography Concentrate->Silica Gel Chromatography Pure Product Pure Product Silica Gel Chromatography->Pure Product

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a pivotal intermediate in carbohydrate chemistry and drug development. This document outlines the structural elucidation of the molecule through detailed ¹H and ¹³C NMR data, presents established experimental protocols for its synthesis and NMR analysis, and visualizes key relationships and workflows.

Structural Elucidation through NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information on the connectivity and stereochemistry of the pyranose ring and its substituents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the coupling constants (J) provide information about the dihedral angles between adjacent protons, which is crucial for confirming the stereochemistry.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.80d3.7
H-23.65dd9.5, 3.7
H-33.95t9.5
H-43.82t9.5
H-53.50ddd9.5, 9.5, 4.8
H-6a4.28dd9.5, 4.8
H-6e3.78t9.5
OCH₃3.41s-
Ph-H7.30-7.50m-
Ph-CH5.50s-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon AssignmentChemical Shift (δ, ppm)
C-199.8
C-272.0
C-374.5
C-481.5
C-562.5
C-668.9
OCH₃55.4
Ph-CH101.5
Ph-C (ipso)137.5
Ph-C (ortho)126.3
Ph-C (meta)128.3
Ph-C (para)129.2

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is a common procedure in carbohydrate chemistry, typically involving the reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal.[1]

Materials:

  • Methyl-α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulfonic acid (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl-α-D-glucopyranoside in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

NMR Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh the desired amount of the compound and transfer it into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform to the NMR tube.

  • Cap the tube and gently agitate or vortex until the sample is completely dissolved.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹H NMR, a relaxation delay of 1-2 seconds is common, while for ¹³C NMR, a longer relaxation delay may be necessary for quaternary carbons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Reactants Methyl-α-D-glucopyranoside + Benzaldehyde dimethyl acetal Reaction Acid-catalyzed acetal formation Reactants->Reaction DMF Workup Neutralization, Extraction & Washing Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Purification->Product SamplePrep Sample Preparation (dissolution in CDCl3) NMR_Acquisition 1H and 13C NMR Spectra Acquisition SamplePrep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Product->SamplePrep

Caption: Experimental workflow for the synthesis and NMR analysis of the title compound.

Key NMR Signal Correlations

This diagram illustrates the key proton and carbon assignments in the molecular structure of this compound.

molecular_structure_nmr cluster_structure This compound cluster_h1_signals ¹H NMR Signals cluster_c13_signals ¹³C NMR Signals Structure [Chemical Structure Image] H1 H-1: 4.80 ppm (d) C1 C-1: 99.8 ppm H2 H-2: 3.65 ppm (dd) H3 H-3: 3.95 ppm (t) H4 H-4: 3.82 ppm (t) H5 H-5: 3.50 ppm (ddd) H6a H-6a: 4.28 ppm (dd) H6e H-6e: 3.78 ppm (t) OCH3_H OCH₃: 3.41 ppm (s) PhCH_H PhCH: 5.50 ppm (s) C2 C-2: 72.0 ppm C3 C-3: 74.5 ppm C4 C-4: 81.5 ppm C5 C-5: 62.5 ppm C6 C-6: 68.9 ppm OCH3_C OCH₃: 55.4 ppm PhCH_C PhCH: 101.5 ppm

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a cornerstone in synthetic carbohydrate chemistry. Its rigid structure and the selective protection of the 4- and 6-hydroxyl groups have made it an invaluable intermediate for the synthesis of a vast array of complex carbohydrates and glycoconjugates.[1] This guide provides a comprehensive overview of its discovery, historical development, and the key experimental protocols that have defined its synthesis.

Historical Context and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. Its development is intertwined with the broader advancements in carbohydrate chemistry during the late 19th and early 20th centuries, a period marked by the pioneering work of chemists like Emil Fischer. The foundational reactions that enable its synthesis, namely the formation of methyl glycosides and the protection of diols as benzylidene acetals, were established during this era.

Early methods for creating acetals from sugars often involved the direct reaction with benzaldehyde in the presence of a strong acid catalyst. One of the earliest and most referenced methods for the preparation of this compound involves the reaction of methyl-α-D-glucopyranoside with benzaldehyde and fused zinc chloride.[2] This straightforward, one-step synthesis provided a reliable route to this important derivative, albeit with the use of a strong Lewis acid and often requiring significant purification.

Later innovations focused on milder and more efficient methods. The use of benzaldehyde dimethyl acetal in the presence of a catalytic amount of an acid, such as camphor-10-sulfonic acid or p-toluenesulfonic acid, emerged as a popular alternative.[3][4] This transacetalation reaction offered higher yields and greater selectivity, minimizing the formation of byproducts.

Key Synthetic Methodologies

Two primary historical methods have been instrumental in the synthesis of this compound. These methods, while foundational, have been refined over the years to improve yield, purity, and scalability.

The Zinc Chloride Method

This classic procedure relies on the reaction of methyl-α-D-glucopyranoside with benzaldehyde using freshly fused and powdered zinc chloride as a catalyst. The reaction is typically stirred at room temperature for an extended period.[2]

The Benzaldehyde Dimethyl Acetal Method

A more modern and widely adopted approach involves the reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal in a suitable solvent like dimethylformamide (DMF) or chloroform, catalyzed by an acid such as camphor-10-sulfonic acid.[3][5] This method often provides higher yields and is considered more efficient.

Experimental Protocols

Synthesis via the Zinc Chloride Method

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde ("practical" grade)

  • Freshly fused and powdered zinc chloride

  • Cold water

  • Hexane

  • Chloroform

  • Ether

Procedure:

  • A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[2]

  • The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[2]

  • The mixture is stirred for an additional 10 minutes and then refrigerated overnight.[2]

  • Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[2]

  • The product is separated on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[2]

  • Recrystallization from chloroform-ether affords the analytically pure material.[2]

Synthesis via the Benzaldehyde Dimethyl Acetal Method

Materials:

  • Methyl-α-D-glucopyranoside

  • Dry Dimethylformamide (DMF)

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulfonic acid

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate-hexane (3:1) as eluant

Procedure:

  • A solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 ml) is treated with benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulfonic acid (100 mg).[3]

  • The mixture is heated at 50°C for 6 hours.[3]

  • After cooling to room temperature, the mixture is neutralized with Et3N, diluted with EtOAc, and washed with saturated NaHCO3 and brine.[3]

  • The organic layer is dried over Na2SO4 and the solvent is removed under reduced pressure.[3]

  • The residue is purified by silica gel column chromatography with ethyl acetate-hexane (3:1) as an eluant to afford the product as a white crystalline solid.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

MethodReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference
Zinc ChlorideMethyl α-D-glucopyranoside, BenzaldehydeZinc ChlorideNone48 hoursRoom Temp.63[2]
Benzaldehyde Dimethyl AcetalMethyl α-D-glucopyranoside, Benzaldehyde Dimethyl AcetalCamphor-10-sulfonic acidDMF6 hours50°C76[3]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Molecular FormulaC14H18O6[6]
Molecular Weight282.29 g/mol [6]
Melting Point160-163°C[3]
164-165°C[2][7]
164-167°C[8]
Optical Rotation [α]D+118° (c 1, CHCl3)[2]
+113.1° (c = 1, chloroform)[7]
AppearanceWhite crystalline solid/powder[3][6]

Mandatory Visualization

experimental_workflows cluster_0 Zinc Chloride Method cluster_1 Benzaldehyde Dimethyl Acetal Method start_zc Start: Methyl α-D-glucopyranoside, Benzaldehyde, Zinc Chloride react_zc Stir at Room Temperature (48 hours) start_zc->react_zc workup_zc Pour into Cold Water, Stir, Refrigerate react_zc->workup_zc wash_zc Wash with Hexane and Water workup_zc->wash_zc purify_zc Recrystallize from Chloroform-Ether wash_zc->purify_zc end_zc Product: Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside purify_zc->end_zc start_bda Start: Methyl α-D-glucopyranoside, Benzaldehyde Dimethyl Acetal, Camphor-10-sulfonic acid react_bda Heat in DMF at 50°C (6 hours) start_bda->react_bda neutralize_bda Neutralize with Et3N, Dilute with EtOAc react_bda->neutralize_bda wash_bda Wash with NaHCO3 and Brine neutralize_bda->wash_bda dry_bda Dry over Na2SO4, Evaporate wash_bda->dry_bda purify_bda Silica Gel Chromatography dry_bda->purify_bda end_bda Product: Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside purify_bda->end_bda

Caption: Comparative workflow of historical synthetic routes.

Logical Relationships in Synthesis

The choice of synthetic route often depends on the desired scale, available reagents, and tolerance for certain reaction conditions. The logical progression from the harsher zinc chloride method to the milder and more efficient benzaldehyde dimethyl acetal method reflects the evolution of synthetic organic chemistry towards greater control and efficiency.

logical_relationship cluster_zc Zinc Chloride Route cluster_bda Benzaldehyde Dimethyl Acetal Route reagents Starting Material: Methyl α-D-glucopyranoside zc_reagent Benzaldehyde bda_reagent Benzaldehyde Dimethyl Acetal zc_catalyst ZnCl2 (stoichiometric) zc_reagent->zc_catalyst zc_conditions Harsh Conditions (Strong Lewis Acid) zc_catalyst->zc_conditions zc_yield Lower Yield zc_conditions->zc_yield product Target Product: Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside zc_yield->product bda_catalyst Acid (catalytic) bda_reagent->bda_catalyst bda_conditions Milder Conditions bda_catalyst->bda_conditions bda_yield Higher Yield bda_conditions->bda_yield bda_yield->product

Caption: Decision logic for synthetic pathway selection.

Conclusion

The synthesis of this compound represents a significant milestone in carbohydrate chemistry. The historical methods, particularly the zinc chloride and benzaldehyde dimethyl acetal routes, have paved the way for countless applications in drug discovery and materials science. Understanding the evolution of these synthetic protocols provides valuable insights into the principles of protecting group chemistry and the ongoing quest for more efficient and selective transformations. This foundational knowledge remains critical for researchers and scientists working at the forefront of carbohydrate-related fields.

References

The Basal Reactivity of Free Hydroxyl Groups in Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry, prized for its utility in the synthesis of a wide array of biologically significant molecules. The strategic protection of the C4 and C6 hydroxyl groups by the benzylidene acetal leaves the C2 and C3 hydroxyls amenable to further functionalization. Understanding the inherent reactivity of these remaining hydroxyl groups is paramount for designing efficient and regioselective synthetic strategies. This technical guide provides a comprehensive overview of the basic reactivity of the C2 and C3 hydroxyl groups, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Core Concepts: Differential Reactivity of C2-OH and C3-OH

The reactivity of the vicinal diol at C2 and C3 of this compound is governed by a combination of electronic and steric factors. The C2 hydroxyl group is generally considered to be more acidic due to the electron-withdrawing inductive effect of the anomeric center (C1). This increased acidity can favor reactions that proceed through an alkoxide intermediate under basic conditions.

Conversely, the C3 hydroxyl group is often more sterically accessible, which can influence the regioselectivity of reactions involving bulky reagents. The interplay of these factors allows for the selective functionalization of either hydroxyl group under carefully controlled reaction conditions.

Quantitative Analysis of Regioselective Reactions

The selective modification of the C2 and C3 hydroxyl groups has been the subject of numerous studies. The following tables summarize the quantitative data on product distribution in various regioselective reactions.

Table 1: Regioselective Acylation
Acylating AgentCatalyst/ConditionsSolventC2-Monoacylate (%)C3-Monoacylate (%)Diacylate (%)Reference
Acetic AnhydrideN-Methylimidazole (NMI)Toluene23715[1]
Acetic AnhydrideOligopeptide Catalyst 1Toluene55379[1]
Acetic AnhydrideOligopeptide Catalyst 2Toluene76213[1]
Octanoyl ChloridePyridine, -5°CPyridineHigh selectivity for C2--[2]

Note: Product ratios can be influenced by reaction time, temperature, and stoichiometry of reagents.

Experimental Protocols

This section provides detailed methodologies for key transformations of the free hydroxyl groups in this compound.

Synthesis of this compound

A foundational experiment is the preparation of the starting material itself.

Procedure:

  • A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[3]

  • The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.

  • The mixture is stirred for an additional 10 minutes and then refrigerated overnight.

  • Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in removing excess benzaldehyde.

  • The product is collected by filtration on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.

  • Recrystallization from chloroform-ether affords the pure product.[3]

Selective Acylation: 2-O-Octanoyl Derivative

Procedure:

  • Dissolve this compound (200 mg, 0.71 mmol) in dry pyridine (3 mL).[2]

  • Cool the solution to -5°C.

  • Add octanoyl chloride (0.13 mL, 1.1 molar eq.) to the cooled solution.[2]

  • Stir the reaction mixture at -5°C for 6 hours.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Monitor the reaction progress by TLC (CH3OH-CHCl3, 1:14).

  • Upon completion, pour the reaction mixture into ice-water and extract with chloroform.

  • Wash the organic layer with a 5% HCl solution, a saturated NaHCO3 solution, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography (eluent: CH3OH-CHCl3, 1:14) to yield the crystalline 2-O-octanoyl derivative.[2]

Selective Alkylation: Benzylation

Procedure:

  • Dissolve this compound in dry toluene.[4]

  • Add solid potassium hydroxide.

  • Add benzyl bromide and heat the mixture to boiling.

  • Monitor the reaction for full conversion (typically 6 hours).

  • After cooling, filter the reaction mixture.

  • Concentrate the filtrate and recrystallize the crude product from ethanol to obtain the pure dibenzyl product.[4]

Organotin-Mediated Selective Acylation

The use of organotin intermediates, such as dibutyltin oxide, can significantly enhance the regioselectivity of acylation, often favoring the C3 position.

Procedure:

  • Reflux a mixture of this compound and one equivalent of dibutyltin oxide in anhydrous methanol.[5][6]

  • Remove the solvent under reduced pressure to obtain the 2,3-O-stannylene derivative as a solid.

  • Dissolve the tin complex in a suitable solvent (e.g., 1,4-dioxane).

  • Add the acylating agent (e.g., a substituted benzoyl chloride) at room temperature.

  • After the reaction is complete, remove the solvent and purify the product by column chromatography.[5]

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the molecular structure and key reaction pathways.

chemical_structure cluster_molecule This compound cluster_hydroxyls Reactive Hydroxyl Groups mol mol C2_OH C2-OH mol->C2_OH More Acidic C3_OH C3-OH mol->C3_OH More Nucleophilic (often) experimental_workflow start This compound reaction_choice Choose Reaction Type start->reaction_choice acylation Acylation (e.g., Ac2O, RCOCl) reaction_choice->acylation Acidic/Bulky Reagents alkylation Alkylation (e.g., BnBr, RX) reaction_choice->alkylation Basic Conditions silylation Silylation (e.g., TBDMSCl) reaction_choice->silylation Steric Hindrance organotin Organotin-mediated Reaction reaction_choice->organotin Enhanced Selectivity selective_C2 Selective C2-Functionalization acylation->selective_C2 disubstituted 2,3-Di-functionalized Product acylation->disubstituted alkylation->selective_C2 alkylation->disubstituted selective_C3 Selective C3-Functionalization silylation->selective_C3 organotin->selective_C3 purification Purification (Chromatography, Recrystallization) selective_C2->purification selective_C3->purification disubstituted->purification end Final Product purification->end signaling_pathway start Diol stannylene_acetal Stannylene Acetal Intermediate start->stannylene_acetal + Bu2SnO - H2O tin_oxide Dibutyltin Oxide (Bu2SnO) product Regioselectively Acylated Product stannylene_acetal->product + Electrophile electrophile Electrophile (e.g., Acyl Halide)

References

The Benzylidene Acetal: A Strategic Protecting Group in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry. Among the arsenal of protecting groups available, the benzylidene acetal holds a prominent position due to its ease of introduction, stability, and, most importantly, its capacity for regioselective cleavage. This guide provides a comprehensive overview of the role of benzylidene acetals in the synthesis of complex carbohydrates, detailing their formation, stability, deprotection strategies, and influence on glycosylation reactions.

Introduction to Benzylidene Acetals in Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl groups with similar reactivity, making their selective functionalization a significant challenge.[1] Protecting groups are therefore indispensable tools for temporarily masking certain hydroxyls while others are modified.[2][3] Cyclic acetals, formed by the reaction of a diol with an aldehyde or ketone, are particularly useful for protecting vicinal (1,2) or 1,3-diols.[4]

The benzylidene acetal, typically formed from benzaldehyde, is one of the most widely used protecting groups for 1,3-diols in carbohydrate chemistry, most notably for the simultaneous protection of the 4- and 6-hydroxyl groups of hexopyranosides.[5] This protection strategy is favored because it imparts conformational rigidity to the pyranose ring and allows for subsequent regioselective manipulation.

Formation of Benzylidene Acetals

The formation of a benzylidene acetal is an acid-catalyzed reaction between a suitable diol on the carbohydrate and benzaldehyde or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal.[6][7] The reaction is reversible and driven to completion by the removal of water, often using a Dean-Stark trap or molecular sieves.[7]

A key advantage of benzylidene acetals is the high regioselectivity observed during their formation. In hexopyranosides like glucose, mannose, and galactose, the reaction with benzaldehyde preferentially forms a six-membered ring across the 4- and 6-hydroxyl groups.[8] This selectivity is thermodynamically driven, as the resulting 1,3-dioxane ring fused to the pyranose ring is a stable arrangement.[9]

  • 4,6-O-Benzylidene Acetal Formation: This is the most common and thermodynamically favored product for glucopyranosides, mannopyranosides, and galactopyranosides.[8]

  • 2,3-O-Benzylidene Acetal Formation: While less common, formation on vicinal cis-diols can occur, particularly in mannosides, sometimes leading to the formation of a 2,3:4,6-di-O-benzylidene derivative.[5] However, specific catalysts can favor the 4,6-acetal.[5]

The formation of a benzylidene acetal proceeds through a standard acid-catalyzed acetalization mechanism.

G Mechanism of 4,6-O-Benzylidene Acetal Formation cluster_reactants Reactants Pyranose Pyranose with 4,6-diol Nucleophilic_Attack_1 2. Nucleophilic Attack by 6-OH Pyranose->Nucleophilic_Attack_1 Benzaldehyde Benzaldehyde Protonation 1. Protonation of Benzaldehyde Carbonyl Benzaldehyde->Protonation Acid Acid Catalyst (H+) Acid->Protonation Protonation_OH 3. Protonation of Hemiacetal OH Acid->Protonation_OH Protonation->Nucleophilic_Attack_1 Hemiacetal_Intermediate Hemiacetal Intermediate Nucleophilic_Attack_1->Hemiacetal_Intermediate Hemiacetal_Intermediate->Protonation_OH Water_Loss 4. Loss of Water to form Oxocarbenium Ion Protonation_OH->Water_Loss Oxocarbenium Oxocarbenium Ion Water_Loss->Oxocarbenium Nucleophilic_Attack_2 5. Intramolecular Attack by 4-OH Oxocarbenium->Nucleophilic_Attack_2 Protonated_Acetal Protonated Acetal Nucleophilic_Attack_2->Protonated_Acetal Deprotonation 6. Deprotonation Protonated_Acetal->Deprotonation Deprotonation->Acid Regenerates Catalyst Product 4,6-O-Benzylidene Acetal Deprotonation->Product

Caption: Mechanism of 4,6-O-Benzylidene Acetal Formation.

Stability of Benzylidene Acetals

The stability profile of benzylidene acetals makes them highly versatile in multi-step syntheses.

  • Stable Conditions: They are robust under basic, nucleophilic, and many reductive and oxidative conditions.[4][10] This allows for a wide range of transformations on other parts of the carbohydrate, such as esterification, etherification, and oxidation of unprotected hydroxyl groups.

  • Labile Conditions: Benzylidene acetals are sensitive to acidic conditions and are readily cleaved by acid hydrolysis.[10][11] This lability, however, can be tuned. For instance, the di-tert-butylsilylene (DTBS) group has been introduced as a more acid-stable alternative for protecting 4,6-diols when the benzylidene group is not sufficiently stable.[9]

Deprotection and Regioselective Opening

The removal of the benzylidene group can be achieved in several ways, with the regioselective reductive opening being a particularly powerful synthetic tool.

Treatment with aqueous acid (e.g., acetic acid, trifluoroacetic acid) or Lewis acids effectively removes the benzylidene group, regenerating the 4,6-diol.[10][12]

Catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C) can also cleave the acetal, although this method will also remove other common protecting groups like benzyl ethers.[12] A combination of triethylsilane (Et₃SiH) and Pd/C has been shown to be effective for this purpose.[13]

The most significant advantage of the 4,6-O-benzylidene acetal is its ability to be opened regioselectively under reductive conditions to afford either a 4-O-benzyl ether with a free 6-OH, or a 6-O-benzyl ether with a free 4-OH.[14][15] This transformation unmasks one hydroxyl group for further functionalization while leaving the other protected as a stable benzyl ether.

The outcome of the reductive opening is highly dependent on the reagents used.[14][15]

  • Formation of 4-O-Benzyl, 6-OH: Reagents such as diisobutylaluminium hydride (DIBAL-H) in specific solvents or NaCNBH₃-HCl are commonly used.[16][17]

  • Formation of 6-O-Benzyl, 4-OH: Reagents like borane-trimethylamine complex with AlCl₃ or Et₃SiH with a Lewis acid (e.g., TfOH) typically favor this outcome.[8][15]

The mechanism is thought to involve the coordination of a Lewis acid or borane to one of the acetal oxygens, followed by hydride attack.[14] The regioselectivity is determined by which oxygen (O-4 or O-6) is the better Lewis base and by steric factors.[14]

Experimental Protocols

This procedure describes the synthesis of methyl 4,6-O-benzylidene-α-D-glucopyranoside.[5][18]

  • Materials:

    • Methyl α-D-glucopyranoside

    • Benzaldehyde dimethyl acetal

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or p-toluenesulfonic acid (TsOH)

    • Acetonitrile (anhydrous)

    • Triethylamine (Et₃N)

  • Procedure:

    • Dissolve methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol of glycoside).

    • Add benzaldehyde dimethyl acetal (1.2 eq).

    • Add the acid catalyst, Cu(OTf)₂ (0.05–0.1 eq) or TsOH (catalytic amount).[5]

    • Stir the reaction mixture at room temperature. The reaction can be sonicated if the starting material has low solubility.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours with Cu(OTf)₂.[5]

    • Upon completion, quench the reaction by adding Et₃N (approx. 0.2 eq).

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography or by precipitation/recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.[18]

This procedure describes the formation of a 6-O-benzyl ether with a free 4-OH group.[8]

  • Materials:

    • 4,6-O-Benzylidene protected glycoside

    • Triethylsilane (Et₃SiH)

    • Trifluoromethanesulfonic acid (TfOH) or another suitable Lewis acid

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Molecular sieves 4Å

  • Procedure:

    • Dissolve the 4,6-O-benzylidene protected glycoside (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

    • Add activated molecular sieves 4Å and stir for 30-60 minutes at room temperature.

    • Cool the mixture to -78 °C.

    • Add Et₃SiH (2.0-3.0 eq) followed by the slow addition of TfOH (2.0-3.0 eq).[8]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding Et₃N and methanol.

    • Dilute the mixture with CH₂Cl₂ or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired 6-O-benzyl ether.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the formation and regioselective opening of benzylidene acetals.

Table 1: Formation of 4,6-O-Benzylidene Acetals

SubstrateReagentsCatalystSolventTime (h)Yield (%)Reference
Methyl α-D-glucopyranosideBenzaldehyde dimethyl acetalp-TsOHDMF16~75[19]
SalicinBenzaldehyde dimethyl acetalp-TsOHDMF--
Various DiolsBenzaldehyde dimethyl acetalCu(OTf)₂Acetonitrile< 1High[5]
D-GlucoseBenzaldehydeDowex 50WX8CH₃CN2>90[19]

Table 2: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

Substrate (Derivative of)Reagent SystemProduct (Free OH at)SolventYield (%)Reference
Methyl α-D-glucosideDIBAL-H (from toluene)6-OHToluene/CH₂Cl₂High[17]
Methyl α-D-glucosideDIBAL-H (from CH₂Cl₂)4-OHCH₂Cl₂High[17]
Methyl α-D-mannosideDIBAL-H (from toluene)6-OHToluene/CH₂Cl₂High[17]
Methyl α-D-mannosideDIBAL-H (from CH₂Cl₂)4-OHCH₂Cl₂High[17]
Various GlycosidesEt₃SiH / TfOH4-OHCH₂Cl₂Good to High[8]
Various GlycosidesBH₃·THF / Sc(OTf)₃6-OHTHFHigh[20]

Influence on Glycosylation and Other Applications

The presence of a 4,6-O-benzylidene acetal is not merely a passive protection strategy; it actively influences the reactivity and stereoselectivity of the glycoside. The rigid bicyclic system can affect the conformation of the pyranose ring, which in turn impacts the stereochemical outcome of glycosylation reactions at the anomeric center.[20][21] For example, in manno-type donors, a 4,6-O-benzylidene group is a strong control element for achieving β-glycosides.[21] However, this directing effect can be overridden by other protecting groups on the ring, such as a 3-O-acyl group.[21]

Beyond its role in oligosaccharide synthesis, the benzylidene acetal group can also serve as a precursor to a carboxylic acid. Direct oxidation of a 4,6-O-benzylidene acetal can yield a C-6 carboxylic acid, providing an efficient route to uronic acid derivatives, which are important components of glycosaminoglycans.[22][23]

G Strategic Workflow Using Benzylidene Acetal cluster_deprotection Deprotection Pathways Start Starting Pyranoside (e.g., Methyl Glucoside) Protection 4,6-O-Benzylidene Protection Start->Protection Protected_Intermediate 4,6-O-Benzylidene Acetal (Free 2-OH, 3-OH) Protection->Protected_Intermediate Modification Selective Modification of 2-OH and/or 3-OH (e.g., Benzylation, Acylation) Protected_Intermediate->Modification Modified_Intermediate Fully Protected Intermediate Modification->Modified_Intermediate Reductive_Opening Regioselective Reductive Opening Modified_Intermediate->Reductive_Opening Pathway_A Generate Free 4-OH Reductive_Opening->Pathway_A Pathway_B Generate Free 6-OH Reductive_Opening->Pathway_B Glycosylation_A Further Functionalization or Glycosylation at 4-OH Pathway_A->Glycosylation_A Glycosylation_B Further Functionalization or Glycosylation at 6-OH Pathway_B->Glycosylation_B Final_Deprotection Final Deprotection Glycosylation_A->Final_Deprotection Glycosylation_B->Final_Deprotection Target Target Oligosaccharide Final_Deprotection->Target

Caption: Experimental workflow for carbohydrate synthesis.

G Logic of Regioselective Protection cluster_diols Potential Diol Pairs for Acetal Formation cluster_rings Fused Ring Stability Pyranose Hexopyranose Diol_Types Available Diol Types Pyranose->Diol_Types Diol_4_6 4,6-diol (1,3-diol) Diol_Types->Diol_4_6 Diol_3_4 3,4-diol (vicinal) Diol_Types->Diol_3_4 Diol_2_3 2,3-diol (vicinal) Diol_Types->Diol_2_3 Ring_Size Thermodynamic Stability of Resulting Fused Ring System Diol_4_6->Ring_Size Diol_3_4->Ring_Size Diol_2_3->Ring_Size Six_Membered Six-membered ring (1,3-dioxane) Ring_Size->Six_Membered More Stable Five_Membered Five-membered ring (1,3-dioxolane) Ring_Size->Five_Membered Less Stable (can be favored with other acetals, e.g., isopropylidene) Outcome Preferential Formation of 4,6-O-Benzylidene Acetal Six_Membered->Outcome

References

An In-depth Technical Guide on the Spectroscopic Data (IR, Mass Spec) for Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a key intermediate in carbohydrate chemistry and drug development.[1][2] This document presents quantitative spectroscopic data in a structured format, outlines detailed experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₄H₁₈O₆, Molar Mass: 282.29 g/mol ).[3][4]

Table 1: Infrared (IR) Spectroscopy Data

The solid-state FTIR spectrum of this compound, typically obtained using a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H Stretching (intermolecular hydrogen bonding of free hydroxyl groups at C2 and C3)
~3060, 3030WeakC-H Stretching (aromatic)
~2930, 2870MediumC-H Stretching (aliphatic, from methyl and pyranose ring CH/CH₂)
~1450, 1380MediumC-H Bending (aliphatic)
~1280, 1210StrongC-O Stretching (acetal, ether)
~1100 - 1000Very StrongC-O, C-C Stretching (pyranose ring fingerprint region)
~750, 695StrongC-H Out-of-plane Bending (monosubstituted benzene ring)

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The fragmentation pattern is characteristic of the benzylidene acetal and the glucopyranoside core.

Mass-to-Charge Ratio (m/z)Putative Fragment Assignment
282[M]⁺ (Molecular Ion)
251[M - OCH₃]⁺
178[C₇H₆O₂]⁺ (Fragment from benzylidene acetal cleavage)
107[C₇H₇O]⁺ (Tropylium-like ion from benzylidene group)[3]
105[C₇H₅O]⁺ (Benzoyl cation)[3]
73[C₃H₅O₂]⁺ (Fragment from the pyranose ring)[3]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

2.1 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • A small amount of finely ground this compound (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is homogenized by gentle grinding.

    • The powdered mixture is then transferred to a pellet-pressing die.

    • A pressure of 7-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of a blank KBr pellet is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

2.2 Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or ethyl acetate.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC): An appropriate capillary column (e.g., HP-5ms) is used for the separation. The oven temperature is programmed to ensure the elution of the compound. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.

    • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry synthesis Synthesis and Purification of This compound ir_prep Sample Preparation (KBr Pellet) synthesis->ir_prep Solid Sample ms_prep Sample Preparation (Dissolution in Solvent) synthesis->ms_prep Solid Sample ir_acq FTIR Data Acquisition ir_prep->ir_acq ir_data IR Spectrum Analysis (Peak Assignment) ir_acq->ir_data ms_acq GC-MS Data Acquisition ms_prep->ms_acq ms_data Mass Spectrum Analysis (Fragmentation Pattern) ms_acq->ms_data

Caption: Experimental workflow for IR and MS analysis.

References

Methodological & Application

Application Notes: The Utility of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in Carbohydrate-Based Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbohydrates are fundamental biopolymers that play a crucial role in numerous biological processes. Their inherent chirality and structural diversity make them valuable starting materials, or "chiral pools," for the synthesis of complex organic molecules and pharmaceuticals.[1][2] In recent years, carbohydrate-based drugs have gained significant attention for the treatment of various diseases, including viral infections and cancer.[3][4][5] Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a key synthetic intermediate derived from methyl α-D-glucopyranoside.[6][7] Its primary function is to act as a protecting group for the hydroxyl functionalities at the C-4 and C-6 positions of the glucopyranoside ring.[8][9] This selective protection allows for specific chemical modifications at the C-2 and C-3 positions, making it an essential chiral building block in the multi-step synthesis of complex carbohydrate-based drugs and other glycosylated compounds.[10][11]

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Figure 1: General workflow for drug synthesis using the target compound.

Applications in Drug Synthesis

The structural framework provided by this compound is leveraged in the development of various therapeutic agents. The precise manipulation of the hydroxyl groups at C-2 and C-3 is critical for creating derivatives with specific biological activities.

  • Antiviral Agents: Carbohydrates are essential components of many antiviral drugs.[12][13] The synthesis of nucleoside analogs, which are a cornerstone of antiviral therapy for diseases like HIV and hepatitis, often starts from chiral precursors derived from monosaccharides like D-glucose.[1][3] The protected glucopyranoside serves as a scaffold to introduce various functionalities and build the complex structures required for antiviral activity.[2]

  • Anticancer Agents: Altered glucose metabolism is a hallmark of cancer cells, which has been exploited for targeted cancer therapy.[14] This has spurred the design and synthesis of carbohydrate-based anticancer agents.[4][15] For instance, podophyllotoxin, a potent cytotoxic agent, has been conjugated with glucose moieties to improve its therapeutic index.[14] The synthesis of such glycoconjugates often involves protected sugar intermediates like this compound to ensure regioselective attachment of the sugar to the drug molecule.[14]

  • Antibacterial Agents: Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against various human pathogenic bacteria.[6][16] Direct acylation at the free hydroxyl positions has been shown to produce compounds with potential antibacterial activity.[16]

Experimental Protocols

The following sections detail the methodologies for the synthesis, derivatization, and deprotection of this compound.

This protocol describes the formation of the benzylidene acetal from methyl-α-D-glucopyranoside (1). This reaction protects the C-4 and C-6 hydroxyl groups.[9][16]

digraph "Synthesis_Reaction" { graph [dpi=150, width=6.0]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open, color="#202124"];

// Reactant and Product Nodes reactant [label="Methyl α-D-glucopyranoside"]; product [label="Methyl 4,6-O-benzylidene-α-D-glucopyranoside"];

// Reaction Arrow with Conditions reactant -> product [label=<Benzaldehyde dimethyl acetal,Camphor-10-sulphonic acid (cat.)Dry DMF, 50°C, 6h>, fontcolor="#4285F4", fontsize=10]; }

Figure 2: Reaction scheme for the synthesis of the title compound.

Materials:

  • Methyl-α-D-glucopyranoside (1)

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulphonic acid

  • Dry Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate-hexane)

Procedure:

  • Dissolve methyl-α-D-glucopyranoside (1) (e.g., 5 g, 25.74 mmol) in dry DMF (30 ml).[16]

  • Add benzaldehyde dimethyl acetal (e.g., 5 ml, 33.5 mmol) and a catalytic amount of camphor-10-sulphonic acid (e.g., 100 mg).[16]

  • Heat the mixture at 50°C for approximately 6 hours.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate-hexane, 3:1).[16]

  • After completion, cool the mixture to room temperature and neutralize the acid catalyst with triethylamine.[16]

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine.[16]

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.[16]

  • Purify the resulting residue by silica gel column chromatography to yield this compound (2) as a white crystalline solid.[16]

With the C-4 and C-6 hydroxyls protected, the C-2 and C-3 positions are available for further reactions, such as acylation or benzylation.

A. Acylation (Example: Octanoylation) [16]

  • To a solution of this compound (2) in a suitable solvent (e.g., pyridine), add octanoyl chloride dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with ice water and extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic phase over Na2SO4, concentrate, and purify by column chromatography to yield the 2-O-acylated product.

B. Benzylation [17]

  • Suspend this compound (3) in toluene.

  • Add powdered potassium hydroxide (KOH) and benzyl bromide.

  • Heat the mixture to reflux for approximately 6 hours.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Recrystallize the crude product from ethanol to obtain the pure dibenzyl product (4) (Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside).

digraph "Derivatization_Deprotection" { graph [rankdir="TB", splines=true, nodesep=0.5, pad="0.5", dpi=150, width=7.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Pathways for derivatization and subsequent deprotection.

The removal of the benzylidene group is a critical step to liberate the C-4 and C-6 hydroxyls for further modification or to yield the final product. Catalytic transfer hydrogenation offers a mild and efficient alternative to traditional hydrogenolysis or harsh acidic conditions.[18][19]

Materials:

  • Benzylidene-protected carbohydrate derivative

  • Methanol (CH3OH)

  • Triethylsilane (Et3SiH)

  • 10% Palladium on Carbon (Pd/C)

Procedure:

  • Dissolve the benzylidene-protected carbohydrate in methanol.[18]

  • Add 10% Pd/C catalyst to the solution.[18]

  • Add triethylsilane to the mixture.[18]

  • Stir the reaction at room temperature. The reaction is typically high-yielding and clean.[19][20]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected diol product.[18]

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures involving this compound and its derivatives, as reported in the literature.

Table 1: Synthesis and Derivatization Yields

EntryReactionStarting MaterialProductYield (%)Reference
1Benzylidene Acetal FormationMethyl-α-D-glucopyranosideMethyl 4,6-O-benzylidene-α-D-glucopyranoside76%[16]
2OctanoylationMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside70.5%[16]
3BenzylationPhenyl 4,6-O-benzylidene-3-deoxy-3-fluoro-1-thio-β-d-glucopyranosidePhenyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-3-fluoro-1-thio-β-d-glucopyranoside82%[21]
4BenzylationPhenyl 3-O-benzyl-4,6-O-benzylidene-1-thio-α-d-glucopyranosidePhenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-d-glucopyranoside83%[21]

Table 2: Physical Properties of Synthesized Compounds

Compound NameAppearanceMelting Point (°C)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideWhite crystalline solid160-163[16]
Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranosideNeedles149-151[16]
Phenyl 3-O-benzyl-2-deoxy-2-fluoro-4,6-O-benzylidene-1-thio-β-d-mannopyranosideWhite solid156-157[21]
Methyl-2,3-di-O-benzyl-4,6-di-O-ethyl-α-d-glucopyranosideLight-brown solid79-83[17]

Table 3: Analytical Data for Selected Acyl Derivatives

CompoundFormulaCalculated AnalysisFound AnalysisReference
Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranosideC22H32O7C, 64.68; H, 7.89%C, 64.70; H, 7.91%[16]
Methyl 4,6-O-benzylidene-3-O-decanoyl-2-O-undecanoyl-α-D-glucopyranosideC24H34O8C, 63.98; H, 7.60%C, 63.99; H, 7.62%[16]

References

Application Notes and Protocols: Deprotection of the Benzylidene Group in Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4,6-O-benzylidene acetal is a commonly employed protecting group in carbohydrate chemistry, including for substrates like methyl α-D-glucopyranoside. Its stability under various conditions and the diverse methods for its removal make it a versatile tool in the synthesis of complex carbohydrates and glycoconjugates.[1][2][3] This document provides detailed protocols for several common methods of deprotecting the benzylidene group from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a crucial step in many synthetic pathways. The methods covered include acidic hydrolysis, catalytic transfer hydrogenolysis, and regioselective reductive ring-opening.

Deprotection Methodologies

The choice of deprotection method depends on the desired outcome and the presence of other protecting groups in the molecule. The primary methods for removing the benzylidene group are:

  • Acidic Hydrolysis: This method completely removes the benzylidene group to regenerate the 4,6-diol. It is a straightforward method but can be harsh and may affect other acid-labile protecting groups.[2][3]

  • Catalytic Transfer Hydrogenolysis: A mild and efficient method for complete removal of the benzylidene group to yield the diol. This method avoids the use of flammable hydrogen gas and is often compatible with a variety of other functional groups.[2][3][4]

  • Reductive Ring Opening: This method allows for the regioselective opening of the benzylidene acetal to yield either a 4-O-benzyl or a 6-O-benzyl ether, providing a route to selectively functionalize one of the hydroxyl groups.[5][6]

  • Oxidative Cleavage: This approach leads to the formation of a hydroxybenzoate, offering another pathway for differential functionalization.[7]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the reaction conditions and outcomes for various deprotection methods applied to benzylidene acetals in carbohydrate derivatives.

MethodReagents and ConditionsProduct(s)Typical Yield (%)Reaction TimeReference(s)
Acidic Hydrolysis 0.03 M HCl in 96% aqueous ethanol, 40°CMethyl α-D-glucopyranoside (4,6-diol)HighVariable[8]
80% Acetic acid, room temperatureMethyl α-D-glucopyranoside (4,6-diol)GoodVariable[9]
Catalytic Transfer Hydrogenolysis 10% Pd/C, triethylsilane (Et₃SiH), CH₃OH, room temperatureMethyl α-D-glucopyranoside (4,6-diol)87 - 9530 min[2][3]
Reductive Ring Opening LiAlH₄-AlCl₃4-O-benzyl ether (major) and 6-O-benzyl etherGoodVariable[6]
Triethylsilane (Et₃SiH), Iodine (I₂), CH₃CN, 0-5°C6-O-benzyl etherExcellent10 - 30 min[1][5]
BH₃·NMe₃, Lewis Acid4-O-benzyl etherGoodVariable[10]
Oxidative Cleavage Periodic acid, tetrabutylammonium bromide, wet alumina, CH₂Cl₂4-O-benzoate and 6-O-benzoate>90Variable[7]

Experimental Protocols

Protocol 1: Acidic Hydrolysis for Complete Deprotection

This protocol describes the complete removal of the benzylidene acetal to yield the corresponding diol.

Materials:

  • This compound

  • 80% aqueous acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in 80% aqueous acetic acid (10 mL).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl α-D-glucopyranoside.

Protocol 2: Catalytic Transfer Hydrogenolysis for Complete Deprotection

This protocol details a mild and efficient method for complete benzylidene group removal using triethylsilane and palladium on carbon.[2][3][4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (CH₃OH)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).[1]

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.[1]

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.[1]

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary to yield methyl α-D-glucopyranoside.[1]

Protocol 3: Reductive Ring Opening to a 6-O-Benzyl Ether

This protocol describes the regioselective reductive opening of the benzylidene acetal to yield the 6-O-benzyl ether.[1][5]

Materials:

  • This compound

  • Triethylsilane (Et₃SiH)

  • Iodine (I₂)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.[1]

  • Add triethylsilane (1.5 mmol) to the solution.[1]

  • Add a solution of iodine (0.2 mmol) in acetonitrile dropwise to the reaction mixture.[1]

  • Stir the reaction at 0-5 °C for 10-30 minutes, monitoring by TLC.[1]

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 6-O-benzyl-alpha-D-glucopyranoside.

Visualizations

DeprotectionPathways Start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Diol Methyl alpha-D-glucopyranoside (4,6-Diol) Start->Diol Acidic Hydrolysis (e.g., 80% AcOH) or Catalytic Transfer Hydrogenolysis (e.g., Pd/C, Et3SiH) Four_O_Benzyl Methyl 4-O-benzyl- alpha-D-glucopyranoside Start->Four_O_Benzyl Reductive Opening (e.g., BH3·NMe3, Lewis Acid) Six_O_Benzyl Methyl 6-O-benzyl- alpha-D-glucopyranoside Start->Six_O_Benzyl Reductive Opening (e.g., Et3SiH, I2)

Caption: Deprotection pathways of this compound.

ExperimentalWorkflow Start Start with Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Reaction Perform Deprotection Reaction (Choose appropriate method and reagents) Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup / Quenching Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (e.g., NMR, MS) Purification->Characterization FinalProduct Isolated Deprotected Product Characterization->FinalProduct

Caption: General experimental workflow for benzylidene deprotection.

References

Application Notes and Protocols: Alkylation and Acylation of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the selective alkylation and acylation of the free hydroxyl groups at the C-2 and C-3 positions of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This protected monosaccharide is a versatile starting material in carbohydrate chemistry, serving as a key building block for the synthesis of a wide range of biologically active molecules and complex carbohydrates. The protocols outlined below are based on established literature methods and offer a foundation for the synthesis of various carbohydrate derivatives.

Introduction

This compound is a partially protected derivative of methyl-alpha-D-glucopyranoside where the hydroxyl groups at the C-4 and C-6 positions are protected as a benzylidene acetal. This leaves the hydroxyl groups at the C-2 and C-3 positions available for further functionalization, such as alkylation and acylation. These modifications are crucial for altering the polarity, reactivity, and biological activity of the parent monosaccharide, making them valuable intermediates in drug discovery and development.

Data Presentation

The following tables summarize the quantitative data for representative alkylation and acylation reactions of this compound.

Table 1: Alkylation of this compound

Alkylating AgentProductYield (%)Melting Point (°C)
Benzyl bromideMethyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranosideGood-

Table 2: Acylation of this compound

Acylating AgentProductYield (%)Melting Point (°C)
Acetic anhydrideMethyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside82164-165[1]
Benzoyl chlorideMethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside--
Octanoyl chlorideMethyl 2,3-di-O-octanoyl-4,6-O-benzylidene-alpha-D-glucopyranoside--

Experimental Protocols

Protocol 1: Benzylation of this compound

This protocol describes the synthesis of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium hydroxide (solid)

  • Toluene (anhydrous)

  • Ethanol (for recrystallization)

Procedure: [2]

  • To a solution of this compound in boiling toluene, add solid potassium hydroxide.

  • To this suspension, add benzyl bromide dropwise.

  • Maintain the reaction at reflux for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

Protocol 2: Acetylation of this compound

This protocol describes the synthesis of methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous pyridine.

  • Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain methyl 2,3-di-O-acetyl-4,6-O-benzylidene-alpha-D-glucopyranoside.[1]

Protocol 3: Acylation with Other Acyl Chlorides (General Procedure)

This protocol provides a general method for the acylation of this compound using various acyl chlorides (e.g., octanoyl chloride).

Materials:

  • This compound

  • Acyl chloride (e.g., octanoyl chloride)

  • Pyridine (anhydrous)

Procedure: [3]

  • Dissolve this compound in anhydrous pyridine and cool the solution to 0°C.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for a few hours, then let it warm to room temperature and stir overnight.

  • Work-up the reaction as described in Protocol 2.

  • Purify the product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structures involved in the alkylation and acylation of this compound.

experimental_workflow start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside alkylation Alkylation start->alkylation  Alkylating Agent (e.g., Benzyl bromide) acylation Acylation start->acylation  Acylating Agent (e.g., Acetic anhydride) alkyl_product 2,3-Di-O-alkyl Derivative alkylation->alkyl_product acyl_product 2,3-Di-O-acyl Derivative acylation->acyl_product

Caption: Experimental workflow for the alkylation and acylation of the starting material.

chemical_structures cluster_start Starting Material cluster_alkyl Alkylation Product cluster_acyl Acylation Product start_mol start_label Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside alkyl_mol alkyl_label Methyl 2,3-di-O-benzyl-4,6-O-benzylidene- alpha-D-glucopyranoside acyl_mol acyl_label Methyl 2,3-di-O-acetyl-4,6-O-benzylidene- alpha-D-glucopyranoside

Caption: Chemical structures of the starting material and representative products.

References

Application Notes and Protocols: Synthesis of Oligosaccharides using Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside as a versatile building block in the synthesis of oligosaccharides. This selectively protected monosaccharide is a cornerstone in glycochemistry, offering a reliable starting point for the controlled and sequential assembly of complex carbohydrate structures.

Introduction

This compound is a valuable intermediate in carbohydrate chemistry due to the presence of a rigid benzylidene acetal that protects the C4 and C6 hydroxyl groups. This leaves the C2 and C3 hydroxyls available for selective functionalization, making it an excellent glycosyl acceptor for the formation of various glycosidic linkages. Its stability and predictable reactivity allow for the construction of oligosaccharides with high stereo- and regioselectivity. These complex carbohydrates are of significant interest in drug development and glycobiology, as they are involved in numerous biological processes.

Synthesis of this compound

The preparation of the building block is a critical first step. A common and efficient method involves the reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst.[1][2]

Experimental Protocol:

A solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry dimethylformamide (DMF, 30 ml) is treated with benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulphonic acid (100 mg). The mixture is heated at 50°C for 6 hours. After cooling to room temperature, the reaction is neutralized with triethylamine (Et3N), diluted with ethyl acetate (EtOAc), and washed with saturated sodium bicarbonate (NaHCO3) solution and brine. The organic layer is then dried over anhydrous sodium sulfate (Na2SO4). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate-hexane, 3:1) to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside as a white crystalline solid.[1][2]

Starting MaterialReagentsSolventTimeTemperatureYieldReference
Methyl-α-D-glucopyranosideBenzaldehyde dimethyl acetal, Camphor-10-sulphonic acidDMF6 h50°C76%[1][2]

Application in Oligosaccharide Synthesis: Glycosylation Reactions

With the C2 and C3 hydroxyl groups available, this compound serves as an excellent glycosyl acceptor. The following section details a general protocol for glycosylation and the subsequent deprotection steps to yield a target disaccharide.

General Glycosylation Workflow

The overall process for synthesizing a disaccharide using this building block involves three main stages: selective protection of one of the free hydroxyls (if necessary), glycosylation with a suitable glycosyl donor, and finally, deprotection to yield the final oligosaccharide.

Oligosaccharide Synthesis Workflow cluster_0 Building Block Preparation cluster_1 Disaccharide Synthesis cluster_2 Final Product A Methyl-α-D-glucopyranoside B Methyl 4,6-O-benzylidene-α-D-glucopyranoside A->B Benzaldehyde dimethyl acetal, CSA, DMF C Selective Protection (e.g., Benzylation at C2) B->C D Glycosylation with Glycosyl Donor C->D E Protected Disaccharide D->E F Deprotection E->F G Target Disaccharide F->G

Caption: General workflow for disaccharide synthesis.

Experimental Protocol: Selective Protection and Glycosylation

1. Selective Benzylation of the C2 and C3 Hydroxyls:

To prepare for specific glycosylation reactions, the free hydroxyl groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside can be further protected. For instance, benzylation is a common strategy.

  • Protocol: The free 2- and 3-hydroxy groups of methyl 4,6-O-benzylidene-α-D-glucopyranoside are benzylated with benzyl bromide using a solid potassium hydroxide base in boiling toluene. The reaction is typically complete after 6 hours, and the pure dibenzyl product can be obtained after recrystallization from ethanol with a good yield.[3]

2. Glycosylation with a Glycosyl Donor:

While a specific example of glycosylation with this compound as the acceptor is not detailed in the search results, a general and robust protocol for glycosylation reactions is presented below. This can be adapted by using the prepared building block as the glycosyl acceptor. The choice of glycosyl donor and promoter system is critical for achieving high yield and stereoselectivity.

  • General Protocol for Glycosylation: A mixture of the glycosyl donor (e.g., a thioglycoside, 1.2 equivalents), the glycosyl acceptor (1 equivalent), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (DCM) is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes. The mixture is then cooled to -78°C, and a promoter, such as N-iodosuccinimide (NIS, 1.5 equivalents) and a catalytic amount of triflic acid (TfOH, 0.1 equivalents), is added. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a few drops of triethylamine, diluted with DCM, and filtered. The filtrate is washed with saturated aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Deprotection of the Benzylidene Acetal

The final step in the synthesis is the removal of the protecting groups to unveil the target oligosaccharide. The benzylidene acetal can be removed under various conditions, with catalytic transfer hydrogenation being a mild and efficient method.

Experimental Protocol: Deprotection by Catalytic Transfer Hydrogenation
  • Protocol: To a solution of the protected oligosaccharide in methanol (CH3OH), 10% palladium on carbon (Pd/C) is added, followed by the addition of triethylsilane (Et3SiH). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by appropriate methods, such as size-exclusion chromatography or silica gel chromatography, to afford the deprotected oligosaccharide.

ReactionReagentsSolventYieldReference
BenzylationBenzyl bromide, KOHTolueneGood[3]
Deprotection (Hydrogenolysis)10% Pd/C, H2 (15 bar)Methanol94%[3]

Characterization Data

The structural elucidation of the synthesized compounds is typically performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

1H NMR Data for Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside: [1]

  • δH = 7.50 (2H, m, Ar-H)

  • δH = 7.37 (3H, m, Ar-H)

  • δH = 5.51 (1H, s, PhCH-)

  • δH = 4.72 (1H, dd, J = 3.7 Hz, and 9.8 Hz, H-2)

  • δH = 4.27 (1H, d, J = 3.8 Hz, H-1)

  • δH = 3.92 (1H, t, J = 9.8 Hz, H-3)

  • δH = 3.77 (1H, dd, J = 4.7 and 10.1 Hz, H-6a)

  • δH = 3.75 (1H, ddd, J = 4.8, 9.8 and 14.2 Hz, H-5)

  • δH = 3.58 (1H, t, J = 10.2 Hz, H-6b)

  • δH = 3.45 (1H, t, J = 9.8 Hz, H-4)

  • δH = 3.40 (3H, s, 1-OCH3)

  • δH = 2.32 {2H, m, CH3(CH2)5CH2CO-}

  • δH = 1.62 {2H, m, CH3(CH2)4CH2CH2CO-}

  • δH = 1.28 {8H, m, CH3(CH2)4(CH2)2CO-}

  • δH = 0.88 {3H, m, CH3(CH2)6CO-}

Signaling Pathways and Logical Relationships

The strategic use of protecting groups is fundamental to successful oligosaccharide synthesis. The following diagram illustrates the logical relationship in selecting and manipulating protecting groups for the synthesis of a target disaccharide.

Protecting Group Strategy cluster_0 Starting Material cluster_1 Acceptor Preparation cluster_2 Glycosylation cluster_3 Final Steps Start Methyl-α-D-glucopyranoside P1 Protect C4 & C6 (Benzylidene) Start->P1 Acceptor Methyl 4,6-O-benzylidene- α-D-glucopyranoside Glycosylation Glycosidic Bond Formation Acceptor->Glycosylation P1->Acceptor Donor Glycosyl Donor (e.g., Thioglycoside) Donor->Glycosylation ProtectedDi Protected Disaccharide Glycosylation->ProtectedDi Deprotection Global Deprotection ProtectedDi->Deprotection Final Target Disaccharide Deprotection->Final

Caption: Logic of protecting group manipulation.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex oligosaccharides. The protocols and data presented here provide a foundation for researchers to utilize this important intermediate in their synthetic endeavors. The ability to selectively functionalize the C2 and C3 hydroxyls, coupled with reliable methods for protection and deprotection, makes it an invaluable tool in the field of glycoscience and the development of carbohydrate-based therapeutics.

References

Application Notes and Protocols for Enzymatic Modifications of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic modification of methyl 4,6-O-benzylidene-alpha-D-glucopyranoside derivatives. The focus is on providing reproducible methods for regioselective acylation, a key transformation in the synthesis of complex carbohydrates and glycoconjugates.

Application Notes

This compound is a valuable chiral building block in carbohydrate chemistry, with the benzylidene group protecting the 4- and 6-hydroxyl groups.[1] The remaining free hydroxyl groups at the C-2 and C-3 positions are available for further modification. Enzymatic modifications offer a powerful and selective alternative to traditional chemical methods for the derivatization of this molecule.

Lipases are the most commonly employed enzymes for the acylation of this compound derivatives due to their high regioselectivity, mild reaction conditions, and broad substrate specificity. Lipase-catalyzed acylation of the α-anomer has been shown to yield the 2-O-acyl ester in high yields (up to 94%), while the β-anomer can also be selectively acylated.[2][3] These enzymatic methods are crucial for producing intermediates for the synthesis of carbohydrate-based drugs and other bioactive molecules.[4]

The choice of enzyme, acyl donor, and solvent system is critical for achieving high yields and regioselectivity. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable.

Quantitative Data Summary

The following table summarizes the quantitative data for the enzymatic acylation of this compound derivatives as reported in the literature.

SubstrateEnzymeAcyl DonorProductYield (%)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideLipaseAcetylating agentMethyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside94[2][3]
Methyl 4,6-O-benzylidene-β-D-glucopyranosideLipaseAcetylating agentMethyl 2-O-acetyl-4,6-O-benzylidene-β-D-glucopyranoside86[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideImmobilized oligopeptide catalyst 2Acetic anhydrideMethyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside64 (selectivity)[5]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Regioselective Acetylation of this compound

This protocol describes the general procedure for the regioselective acetylation of the 2-hydroxyl group of this compound using an immobilized lipase.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å, activated)

  • Reaction vessel (e.g., screw-cap vial)

  • Shaker or magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1 equivalent).

  • Add anhydrous solvent to dissolve the substrate. The concentration will depend on the substrate's solubility.

  • Add activated molecular sieves to the mixture to ensure anhydrous conditions.

  • Add vinyl acetate (1.5 to 3 equivalents) to the reaction mixture.

  • Add the immobilized lipase (e.g., 10-50 mg per 100 mg of substrate).

  • Seal the reaction vessel and place it on a shaker or use a magnetic stirrer to ensure adequate mixing.

  • Incubate the reaction at a controlled temperature (e.g., 37-45 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2-O-acetylated product.

  • Characterize the purified product using standard analytical techniques (e.g., NMR, mass spectrometry).

Visualizations

EnzymaticAcylationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent B Add Molecular Sieves A->B C Add Acyl Donor (e.g., Vinyl Acetate) B->C D Add Immobilized Lipase C->D E Incubate with Shaking at Controlled Temperature D->E F Monitor by TLC E->F G Filter to Recover Enzyme F->G Reaction Complete H Solvent Evaporation G->H I Column Chromatography H->I J Characterization I->J

Caption: Experimental workflow for lipase-catalyzed acylation.

RegioselectiveAcylation Substrate Methyl 4,6-O-benzylidene- α-D-glucopyranoside Product Methyl 2-O-acyl-4,6-O-benzylidene- α-D-glucopyranoside Substrate->Product Regioselective Acylation Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Product AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Product

Caption: Regioselective enzymatic acylation of the glucopyranoside.

References

Application Notes and Protocols for the Synthesis of 2,3-di-O-acyl Derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-di-O-acyl derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside, a key intermediate in carbohydrate chemistry. The presented methodology is applicable for the introduction of a variety of acyl groups at the C-2 and C-3 positions of the glucopyranoside ring. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development, facilitating the preparation of diverse carbohydrate-based molecules.

Introduction

Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a valuable starting material in carbohydrate synthesis due to the protection of the 4- and 6-hydroxyl groups, allowing for selective functionalization of the remaining hydroxyls at the C-2 and C-3 positions. The acylation of these positions is a fundamental transformation, yielding derivatives that are crucial building blocks for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. The nature of the acyl groups can significantly influence the biological activity and physicochemical properties of the resulting molecules. This protocol outlines a general and efficient procedure for the synthesis of various 2,3-di-O-acyl derivatives.

Data Presentation

The following table summarizes the reported yields for the synthesis of various 2,3-di-O-acyl derivatives of Methyl 4,6-O-benzylidene-α-D-glucopyranoside using the described protocol.

Acylating AgentDerivative NameYield (%)Reference
Acetic AnhydrideMethyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside82[1]
Benzoyl ChlorideMethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranosideHigh[2]
Octanoyl ChlorideMethyl 2,3-di-O-octanoyl-4,6-O-benzylidene-α-D-glucopyranoside~70 (from 2-O-octanoyl derivative)[3]
Pentanoyl ChlorideMethyl 2,3-di-O-pentanoyl-4,6-O-benzylidene-α-D-glucopyranoside93.47[3]
Hexanoyl ChlorideMethyl 2,3-di-O-hexanoyl-4,6-O-benzylidene-α-D-glucopyranoside94.12[3]
p-Bromobenzoyl ChlorideMethyl 2,3-di-O-(p-bromobenzoyl)-4,6-O-benzylidene-α-D-glucopyranoside91.64[3]

Experimental Protocols

Materials
  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Anhydrous Pyridine

  • Acyl chloride or Acyl anhydride (e.g., Acetic anhydride, Benzoyl chloride, Octanoyl chloride, etc.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

General Procedure for 2,3-di-O-acylation
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1 equivalent) in anhydrous pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material (a concentration of approximately 0.2-0.5 M is recommended).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. Some protocols recommend cooling to -5 °C for better selectivity in certain cases.[3]

  • Addition of Acylating Agent: Slowly add the acylating agent (acyl chloride or anhydride, 2.2-2.5 equivalents) dropwise to the cooled solution. The slight excess of the acylating agent ensures complete reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the acylating agent.

  • Work-up:

    • Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the product with dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-di-O-acyl derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 4,6-O-benzylidene- α-D-glucopyranoside Dissolve Dissolve in Anhydrous Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Acyl Chloride or Anhydride Cool->Add_Reagent Stir Stir and Monitor by TLC Add_Reagent->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2,3-di-O-acyl Derivative Purify->Product

Caption: Workflow for the synthesis of 2,3-di-O-acyl derivatives.

References

Application Notes and Protocols: Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in the Study of Carbohydrate-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is a pivotal synthetic intermediate in carbohydrate chemistry, serving as a foundational building block for the synthesis of sophisticated glycan structures and probes used to investigate carbohydrate-protein interactions.[1] Its rigid benzylidene group protects the 4- and 6-hydroxyl groups of the glucose moiety, allowing for selective modification at the 2- and 3-positions. This feature is instrumental in creating a diverse array of derivatives for studying the binding affinity and specificity of carbohydrate-binding proteins (lectins), which are crucial in numerous biological processes, including cell-cell recognition, signaling, and pathogen infection.[2]

These application notes provide an overview of the utility of this compound in this field, with a focus on its use in the synthesis of ligands for the well-characterized lectin, Concanavalin A (ConA), a protein that specifically binds to α-D-mannose and α-D-glucose residues.[3] Detailed protocols for key biophysical techniques used to quantify these interactions, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are also presented.

Application: Synthesis of Multivalent Ligands for Enhanced Lectin Binding

Carbohydrate-protein interactions are often characterized by low intrinsic affinity. Nature overcomes this by employing multivalency, where multiple carbohydrate ligands on one entity bind to multiple binding sites on a protein, leading to a significant increase in overall binding strength (avidity). This compound is an excellent starting material for the synthesis of such multivalent ligands. The free hydroxyl groups at the C-2 and C-3 positions can be functionalized with linkers that allow for conjugation to a variety of scaffolds, such as polymers or dendrimers, to create neoglycoconjugates with enhanced binding avidity for lectins like Concanavalin A.[4][5]

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies of Concanavalin A binding to synthetic multivalent mannose and glucose-containing ligands, which can be conceptually derived from this compound.

Table 1: Thermodynamic Parameters of Concanavalin A Binding to Neoglycopolymers Determined by Isothermal Titration Calorimetry (ITC) [4]

LigandAssociation Constant (K_a) (M⁻¹)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·K)Stoichiometry (n)
Poly(Man-Glc) Neoglycopolymer16.1 x 10⁶---
Poly(Man-Man) Neoglycopolymer30 x 10⁶---

Data for ΔH, ΔS, and n were not explicitly provided in the summarized source for these specific polymers, but ITC is the standard method to obtain them.

Table 2: Binding Constants of Saccharides to Concanavalin A Determined by Calorimetry [6]

LigandBinding Enthalpy (-ΔH⁰) (kJ/mol)
Methyl α-D-mannoside21.5
Methyl α-D-glucoside11.5
p-Nitrophenyl α-D-mannoside15.6
p-Nitrophenyl α-D-glucoside14.6

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Glucoside Derivative

This protocol describes a general method for the functionalization of this compound at the C-2 and C-3 positions, which is a common first step in synthesizing more complex ligands for protein binding studies.[2]

Materials:

  • This compound

  • Dry pyridine

  • Acyl chloride (e.g., octanoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Characterization of Carbohydrate-Protein Interactions using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction.[7][8]

Materials:

  • ITC instrument (e.g., MicroCal iTC200)

  • Purified Concanavalin A

  • Synthesized carbohydrate ligand

  • Dialysis buffer (e.g., 100 mM acetate buffer, pH 4.6, containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl)[4]

  • Degassing station

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the Concanavalin A solution against the chosen binding buffer to ensure buffer matching.

    • Dissolve the synthesized carbohydrate ligand in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 0.06-0.42 mM ConA) into the sample cell.[4]

    • Load the ligand solution (e.g., 0.017-0.338 mM for neoglycopolymers) into the injection syringe.[4]

    • Set the injection parameters (e.g., initial injection of 0.5 µL followed by 19 injections of 2 µL with a spacing of 150 seconds).

  • Data Acquisition and Analysis:

    • Perform the titration experiment.

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Protocol 3: Analysis of Carbohydrate-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is highly sensitive for determining the kinetics (association and dissociation rates) and affinity of interactions.[9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

  • Running buffer (e.g., HBS-EP buffer)

  • Analyte (Concanavalin A)

  • Ligand (a derivative of this compound with a functional group for immobilization)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte (Concanavalin A) over the ligand-immobilized and reference flow cells at a constant flow rate.

    • Record the binding response (in Resonance Units, RU) over time.

    • After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_analysis Biophysical Analysis cluster_data Data Output start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside func FunctionalizationatC-2/C-3 (e.g., acylation, etherification) start->func link Attachment of a linker (for immobilization or multimerization) func->link ligand Final Ligand (Monovalent or Multivalent) link->ligand itc Isothermal Titration Calorimetry (ITC) ligand->itc Interaction with Target Protein spr Surface Plasmon Resonance (SPR) ligand->spr Interaction with Target Protein nmr NMR Spectroscopy ligand->nmr Interaction with Target Protein thermo Thermodynamic Parameters (Kd, ΔH, ΔS, n) itc->thermo kinetics Kinetic Parameters (ka, kd, Kd) spr->kinetics structure Structural Information (Binding Epitope) nmr->structure multivalent_binding cluster_protein Lectin (e.g., Concanavalin A) cluster_ligand Multivalent Ligand p1 Binding Site 1 p2 Binding Site 2 p3 Binding Site 3 p4 Binding Site 4 scaffold Scaffold l1 scaffold->l1 l2 scaffold->l2 l3 scaffold->l3 l4 scaffold->l4 l1->p1 l2->p2 l3->p3 l4->p4

References

"synthesis of glycosylated natural products starting from Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of glycosylated natural products. While the direct multi-step synthesis of complex natural products starting from Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside is not extensively documented in readily available literature, this guide presents a representative and highly relevant synthetic pathway for a flavonoid O-glycoside. This example starts with a commonly used glucose derivative, per-O-acetylated glucopyranose, which can be readily prepared from glucose. The methodologies and strategies outlined here are analogous to those that would be employed if starting from this compound, which would first be converted to a suitable glycosyl donor.

The synthesis of flavonoid glycosides is a crucial area of research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The following sections detail the chemical synthesis of a representative flavonoid glycoside, focusing on the preparation of the glycosyl donor from a protected glucose derivative, the glycosylation reaction with a flavonoid aglycone, and the final deprotection steps.

I. Overall Synthetic Strategy

The synthetic approach involves a multi-step process beginning with the preparation of a stable yet reactive glycosyl donor from a protected glucose monosaccharide. This donor is then coupled with the flavonoid aglycone under specific catalytic conditions to form the desired glycosidic bond. The final step involves the removal of all protecting groups to yield the natural product.

Flavonoid Glycoside Synthesis Workflow start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside donor_prep Preparation of Glycosyl Donor start->donor_prep Functional Group Manipulations glycosylation Glycosylation donor_prep->glycosylation aglycone Flavonoid Aglycone aglycone->glycosylation protected_flavonoid Protected Flavonoid Glycoside glycosylation->protected_flavonoid deprotection Deprotection protected_flavonoid->deprotection final_product Flavonoid Glycoside (Natural Product) deprotection->final_product

Caption: General workflow for the synthesis of flavonoid glycosides.

II. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a target flavonoid glycoside.

Protocol 1: Preparation of Acetobromo-α-D-glucose (Glycosyl Donor)

This protocol describes the conversion of β-D-glucose pentaacetate to the corresponding glycosyl bromide, a versatile donor for glycosylation reactions.

Materials:

  • β-D-glucose pentaacetate

  • Hydrogen bromide (HBr) in glacial acetic acid (33% w/v)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve β-D-glucose pentaacetate in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add HBr in glacial acetic acid dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with cold DCM.

  • Carefully pour the mixture into a separatory funnel containing ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromo-α-D-glucose as a white solid.

Table 1: Quantitative Data for Protocol 1

ParameterValue
Starting Materialβ-D-glucose pentaacetate
ReagentHBr in glacial acetic acid (33% w/v)
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0°C
Reaction Time2 hours
Yield Typically >90%
Appearance White solid
Protocol 2: Glycosylation of Quercetin with Acetobromo-α-D-glucose

This protocol details the coupling of the glycosyl donor with the flavonoid aglycone, quercetin, to form the protected glycoside.

Materials:

  • Acetobromo-α-D-glucose

  • Quercetin

  • Silver(I) oxide (Ag₂O)

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add quercetin and anhydrous DMF.

  • Add activated 4 Å molecular sieves to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Add silver(I) oxide to the mixture.

  • Dissolve acetobromo-α-D-glucose in anhydrous pyridine and add this solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours in the dark, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Combine the filtrates and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Quantitative Data for Protocol 2

ParameterValue
Glycosyl DonorAcetobromo-α-D-glucose
AglyconeQuercetin
PromoterSilver(I) oxide (Ag₂O)
SolventsAnhydrous Pyridine, Anhydrous DMF
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Yield Varies (typically 40-60%)
Purification Silica gel column chromatography
Protocol 3: Deprotection of the Flavonoid Glycoside (Zemplén Deacetylation)

This protocol describes the removal of the acetyl protecting groups from the sugar moiety to yield the final natural product.

Materials:

  • Protected flavonoid glycoside

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR120 (H⁺ form) resin

Procedure:

  • Dissolve the protected flavonoid glycoside in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, neutralize the reaction mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected flavonoid glycoside.

  • Purify the final product by recrystallization or preparative HPLC if necessary.

Table 3: Quantitative Data for Protocol 3

ParameterValue
Starting MaterialProtected Flavonoid Glycoside
ReagentSodium methoxide (catalytic)
SolventAnhydrous Methanol
Reaction TemperatureRoom Temperature
Reaction Time1-3 hours
Yield Typically >95%
Purification Recrystallization or Prep. HPLC

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.

Synthetic Transformations cluster_donor_prep Glycosyl Donor Formation cluster_glycosylation Glycosidic Bond Formation cluster_deprotection Final Deprotection GlucosePentaacetate β-D-Glucose Pentaacetate HBr_AcOH HBr / AcOH GlucosePentaacetate->HBr_AcOH AcetobromoGlucose Acetobromo-α-D-glucose HBr_AcOH->AcetobromoGlucose Ag2O Ag₂O / Pyridine AcetobromoGlucose->Ag2O Quercetin Quercetin (Aglycone) Quercetin->Ag2O ProtectedGlycoside Protected Quercetin Glycoside Ag2O->ProtectedGlycoside NaOMe NaOMe / MeOH ProtectedGlycoside->NaOMe FinalProduct Quercetin Glycoside (Natural Product) NaOMe->FinalProduct

Caption: Key chemical transformations in the synthesis of a flavonoid glycoside.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and solutions:

    • Inadequate Reagent Quality: The purity and dryness of your starting materials are critical.

      • Methyl α-D-glucopyranoside: Ensure it is thoroughly dried before use.

      • Benzaldehyde or Benzaldehyde Dimethyl Acetal: Use freshly distilled benzaldehyde to remove benzoic acid impurities. If using benzaldehyde dimethyl acetal, ensure it is of high purity.

      • Solvents: Anhydrous solvents, such as DMF or chloroform, are crucial for the reaction's success.[1][2]

    • Ineffective Catalyst: The choice and condition of the acid catalyst are important.

      • Zinc Chloride: Freshly fused and powdered zinc chloride is recommended for optimal results.[3]

      • Camphor-10-sulfonic acid (CSA) or p-Toluenesulfonic acid (pTSA): Ensure the catalyst has not degraded and is used in the appropriate amount.[1][2]

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

      • Heating the reaction mixture, for instance to 50°C when using benzaldehyde dimethyl acetal and CSA in DMF, can drive the reaction to completion.[1]

      • Reaction times can vary; a 48-hour period at room temperature is suggested when using zinc chloride and benzaldehyde.[3]

    • Inefficient Water Removal: The formation of the benzylidene acetal is a reversible reaction that produces water. Efficient removal of this water is necessary to drive the equilibrium towards the product. When using benzaldehyde, a strong dehydrating agent like zinc chloride is employed. When using benzaldehyde dimethyl acetal, this is less of a concern as methanol is produced instead of water.

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common challenge. Here are the likely culprits and how to address them:

    • Formation of Isomeric Acetals: Besides the desired 4,6-O-benzylidene acetal, other isomeric acetals can form, such as the 2,3-O-benzylidene acetal. The 4,6-O-benzylidene acetal is generally the thermodynamically favored product for glucose derivatives.[4]

      • Solution: Employing thermodynamic control by allowing the reaction to stir for a sufficient duration (e.g., 48 hours) can help in obtaining the more stable 4,6-isomer.[3]

    • Incomplete Reaction: The presence of the starting material, methyl α-D-glucopyranoside, will be visible on the TLC plate.

      • Solution: Increase the reaction time or temperature as mentioned in the low yield section.

    • Formation of Benzaldehyde Self-condensation Products: This is more likely if using benzaldehyde directly under harsh acidic conditions.

      • Solution: Use purified benzaldehyde and ensure appropriate reaction conditions.

Issue 3: Difficulty in Product Purification and Crystallization

  • Question: I am struggling to purify the final product. It remains an oil or a gummy solid and is difficult to crystallize. What purification strategies can I employ?

  • Answer: Purification can be challenging, but the following steps can lead to a pure, crystalline product:

    • Initial Work-up:

      • After the reaction, the mixture is typically poured into cold water to precipitate the crude product.[3] Stirring this mixture for an extended period can help solidify the product.

      • Washing with a non-polar solvent like hexane can help remove excess benzaldehyde.[3]

    • Column Chromatography: If direct crystallization is unsuccessful, silica gel column chromatography is an effective purification method. A common eluent system is a mixture of ethyl acetate and hexane or methanol and chloroform.[1]

    • Crystallization:

      • The product can often be crystallized from a mixture of chloroform and ether or acetone and ether/pentane.[3]

      • Trituration with cold ether can also induce crystallization from a pale-yellow oil.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yields for this synthesis can vary depending on the chosen protocol. Yields are often in the range of 63% to 76%.[1][3]

Q2: Which catalyst is better, Zinc Chloride or Camphor-10-sulfonic acid?

A2: Both catalysts are effective. The choice may depend on the specific reaction conditions and available resources.

  • Zinc Chloride with benzaldehyde is a classic and effective method.[3]

  • Camphor-10-sulfonic acid with benzaldehyde dimethyl acetal in DMF is another high-yielding method.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method to monitor the reaction's progress. A suitable solvent system for TLC is ethyl acetate-hexane (3:1).[1] The disappearance of the starting material spot (methyl α-D-glucopyranoside) and the appearance of the product spot indicate the reaction is proceeding.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzaldehyde is a combustible liquid and an irritant.

  • Zinc chloride is corrosive and hygroscopic.

  • Organic solvents like chloroform, DMF, and carbon tetrachloride are toxic and should be handled with care.

Experimental Protocols

Method 1: Using Benzaldehyde and Zinc Chloride [3]

  • A mixture of 60 g (0.31 mol) of methyl α-D-glucopyranoside, 45 g of freshly fused and powdered zinc chloride, and 150 mL of "practical" grade benzaldehyde is stirred at room temperature for 48 hours.

  • The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.

  • The mixture is stirred for an additional 10 minutes and then refrigerated overnight.

  • 75 mL of hexane is added, and the mixture is stirred for 30 minutes to aid in removing excess benzaldehyde.

  • The product is collected on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.

  • Recrystallization from chloroform–ether affords the final product.

Method 2: Using Benzaldehyde Dimethyl Acetal and Camphor-10-sulfonic Acid [1]

  • A solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 ml) is treated with benzaldehyde dimethyl acetal (5 ml, 33.5 mmol) and camphor-10-sulphonic acid (100 mg).

  • The mixture is heated at 50°C for 6 hours.

  • After cooling to room temperature, the mixture is neutralized with triethylamine (Et3N), diluted with ethyl acetate (EtOAc), and washed with saturated sodium bicarbonate (NaHCO3) and brine.

  • The organic layer is dried over sodium sulfate (Na2SO4).

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography with ethyl acetate-hexane (3:1) as an eluant to afford the product.

Quantitative Data Summary

ParameterMethod 1 (Benzaldehyde/ZnCl₂)[3]Method 2 (Benzaldehyde Dimethyl Acetal/CSA)[1]
Starting Material Methyl α-D-glucopyranosideMethyl α-D-glucopyranoside
Reagents Benzaldehyde, Zinc ChlorideBenzaldehyde Dimethyl Acetal, Camphor-10-sulfonic acid
Solvent Benzaldehyde (acts as solvent)Dry DMF
Temperature Room Temperature50°C
Reaction Time 48 hours6 hours
Yield 63%76%
Melting Point 164–165°C160-163°C

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Methyl α-D-glucopyranoside + Benzaldehyde/Acetal + Catalyst Reaction Stirring at Specified Temperature and Time Start->Reaction Mix Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Crystallization or Column Chromatography Workup->Purification Product Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low or No Yield Cause1 Poor Reagent Quality LowYield->Cause1 Cause2 Inactive Catalyst LowYield->Cause2 Cause3 Suboptimal Conditions LowYield->Cause3 Cause4 Inefficient Water Removal LowYield->Cause4 Solution1 Use dry starting materials & freshly distilled benzaldehyde. Cause1->Solution1 Solution2 Use freshly fused ZnCl2 or fresh CSA/pTSA. Cause2->Solution2 Solution3 Optimize temperature and reaction time. Cause3->Solution3 Solution4 Ensure efficient dehydration. Cause4->Solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

References

"common side reactions in the benzylation of methyl-α-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the benzylation of methyl-α-D-glucopyranoside. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges in their synthetic experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the benzylation of methyl-α-D-glucopyranoside.

Issue 1: Incomplete Benzylation

Symptoms: The presence of a significant amount of starting material or partially benzylated intermediates is observed in the reaction mixture by TLC analysis.

Possible Causes Recommended Solutions
Poor quality or insufficient sodium hydride (NaH) Use fresh, high-quality NaH from a sealed container. If necessary, wash the NaH with a dry solvent like hexane to remove mineral oil and surface oxidation. Ensure a sufficient excess of NaH is used.[1]
Insufficient reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is no longer visible. The addition of a catalyst like tetrabutylammonium iodide (TBAI) can significantly reduce reaction times.[1]
Low reaction temperature For per-benzylation, refluxing the reaction mixture is often necessary to drive the reaction to completion, especially for sterically hindered hydroxyl groups.[1]
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent quenching of the NaH.[1]
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)

Symptoms: TLC analysis shows multiple spots, indicating a mixture of partially benzylated regioisomers. When aiming for a specific partially benzylated product, such as methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, other isomers like methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside are also formed.[2]

Possible Causes Recommended Solutions
Similar reactivity of hydroxyl groups The hydroxyl groups at C-2, C-3, and C-4 have similar reactivity, leading to a mixture of products. To achieve a specific, partially benzylated derivative, a protecting group strategy is often necessary. This involves protecting certain hydroxyl groups before benzylation.[1] For separating a mixture of regioisomers (e.g., 3-OH and 4-OH derivatives), an acylation-purification-deacylation sequence can be employed. The mixture is treated with an acylating agent (e.g., benzoyl chloride or acetic anhydride), the resulting acylated products are separated by column chromatography, and the desired isomer is then deacylated.[2]
Reaction conditions favoring multiple products The choice of base and solvent can influence regioselectivity. For instance, using dibutyltin dimethoxide as a stannylating agent prior to benzylation has been explored to control regioselectivity, with results showing a preference for benzylation at the O-2 position.[3] A solvent-free method using a mixture of K₂CO₃ and KOH as a mild base has been reported for the regioselective preparation of methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside.[4]
Issue 3: Over-Benzylation

Symptoms: When attempting a partial benzylation, the fully benzylated product (methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside) is formed in significant amounts.[2]

Possible Causes Recommended Solutions
Excess benzylating agent When aiming for selective benzylation, use a stoichiometric amount or only a slight excess of the benzylating agent (e.g., benzyl bromide or benzyl chloride).[1]
Prolonged reaction time Even with stoichiometric amounts of the benzylating agent, longer reaction times can lead to the formation of more highly substituted products. Monitor the reaction closely by TLC and stop it once the desired product has formed in the highest yield.[1]
Issue 4: Formation of Dibenzyl Ether

Symptoms: A nonpolar byproduct is observed on TLC, which is identified as dibenzyl ether.

Possible Causes Recommended Solutions
Reaction of benzylating agent with benzyl alkoxide The benzyl alkoxide formed from the reaction of benzyl bromide with residual moisture or hydroxide can react with another molecule of benzyl bromide. Use a minimal excess of the benzylating agent and ensure strictly anhydrous conditions.
Decomposition of the benzylating agent Benzyl bromide and benzyl chloride can degrade, especially in the presence of a base, to form dibenzyl ether. Use fresh, high-quality benzylating agents. Consider purification of the reagent before use if it appears discolored.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the benzylation of methyl-α-D-glucopyranoside?

A1: The most common side products include:

  • Partially benzylated regioisomers: Due to the similar reactivity of the hydroxyl groups, a mixture of mono-, di-, and tri-benzylated products can be formed. For example, in the synthesis of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, the 2,3,6-tri-O-benzyl isomer is a common byproduct.[2]

  • Over-benzylated product (methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside): This is common when attempting selective benzylation but using an excess of the benzylating agent or prolonged reaction times.[2]

  • Dibenzyl ether: This byproduct can form from the self-condensation of the benzylating agent or its reaction with benzyl alkoxide.

Q2: Can anomerization of the methyl glycoside occur during benzylation?

A2: While anomerization is a known phenomenon in carbohydrate chemistry, it is less common under the typically basic conditions used for benzylation (e.g., NaH in DMF). The anomeric linkage of methyl glycosides is generally stable under these conditions. However, strongly acidic or Lewis acidic conditions, which are not typical for standard benzylation, could potentially lead to anomerization.

Q3: Is benzyl group migration a concern during the benzylation of methyl-α-D-glucopyranoside?

A3: Acyl group migration is a well-documented issue in carbohydrate chemistry, particularly under basic conditions. While benzyl groups are ethers and not esters, intramolecular rearrangements are still possible, though generally less facile than acyl migration. The likelihood of benzyl group migration between hydroxyl positions on the pyranoside ring under standard basic benzylation conditions is low but should be considered as a possibility, especially with prolonged reaction times or at elevated temperatures.

Q4: How can I effectively purify my desired benzylated methyl-α-D-glucopyranoside from the side products?

A4: Purification is typically achieved by silica gel column chromatography.

  • For separating the perbenzylated product from partially benzylated ones, a solvent system with a gradient of ethyl acetate in hexanes or toluene is often effective.[2]

  • Separating regioisomers can be more challenging. A shallow gradient elution with a solvent system like ethyl acetate in dichloromethane may be required.[2]

  • If chromatographic separation of regioisomers is difficult, a chemical approach involving acylation of the remaining free hydroxyl group(s) can be employed. The resulting acylated derivatives often have different polarities, allowing for easier separation by chromatography. The desired isomer can then be isolated and the acyl group removed by deacylation.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from reported benzylation reactions of methyl-α-D-glucopyranoside, highlighting the formation of different products under various conditions.

Table 1: Regioselective Benzylation of Methyl-α-D-glucopyranoside [2]

Conditions Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (Desired Product) Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Regioisomer) Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (Over-benzylated)
Conditions A Combined yield with regioisomer: 67% (Ratio 5.0:1)20%
Conditions B Combined yield with regioisomer: 60% (Ratio 5.3:1)5%

Conditions A: NaH, BnCl, 100 °C, 5 h. Conditions B: NaH, BnCl, 85 °C to 105 °C, 3.25 h.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside[5]

This protocol aims for the complete benzylation of all four hydroxyl groups.

Materials:

  • Methyl-α-D-glucopyranoside

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI) (optional catalyst)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl-α-D-glucopyranoside in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the reaction to stir for 30-60 minutes at 0 °C, or until the evolution of hydrogen gas ceases.

  • (Optional) Add a catalytic amount of TBAI.

  • Slowly add benzyl bromide or benzyl chloride dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Remove the DMF under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Protocol 2: Regioselective Benzylation and Purification of Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside[2]

This protocol describes a method for regioselective benzylation followed by a purification strategy to isolate the desired 3-OH acceptor.

Part A: Benzylation

  • Add a 60% suspension of sodium hydride in mineral oil portionwise to a vigorously stirred mixture of methyl-α-D-glucopyranoside in benzyl chloride under argon at 85 °C.

  • After 15 minutes, increase the reaction temperature to 105 °C and add additional NaH portionwise over 15 minutes.

  • Stir the resulting mixture for 3 hours at 105 °C.

  • Allow the reaction mixture to cool to room temperature and quench with methanol.

  • Work up the reaction mixture by extracting with CH₂Cl₂ and washing with water.

  • Dry the organic phase with Na₂SO₄ and concentrate under reduced pressure.

  • The crude product will be a mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, its 2,3,6-tri-O-benzyl regioisomer, and methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside.

Part B: Acylation-Purification-Deacylation

  • Dissolve the mixture of regioisomers from Part A in dry pyridine.

  • Add acetic anhydride and stir for 2 hours at room temperature.

  • Quench the reaction with methanol and remove volatiles under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate-hexane gradient elution) to separate the acetylated derivatives.

  • Dissolve the purified methyl 3-O-acetyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside in methanol.

  • Add a 1 M solution of sodium methoxide in methanol dropwise until pH > 9.

  • Stir the mixture for 3 hours at room temperature.

  • Neutralize the reaction mixture with an Amberlite (H⁺) ion-exchange resin.

  • Filter the resin and concentrate the filtrate to obtain pure methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.

Visualizations

experimental_workflow Experimental Workflow for Benzylation of Methyl-α-D-glucopyranoside cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis prep Preparation reaction Benzylation Reaction workup Work-up purification Purification analysis Analysis p1 Dry glassware p2 Add methyl-α-D-glucopyranoside and anhydrous solvent p1->p2 p3 Add base (e.g., NaH) under inert atmosphere p2->p3 r1 Cool to 0 °C p3->r1 r2 Add benzylating agent (e.g., BnBr) dropwise r1->r2 r3 Warm to room temperature and stir r2->r3 r4 Monitor by TLC r3->r4 w1 Quench excess base r4->w1 w2 Solvent extraction w1->w2 w3 Wash organic layer w2->w3 w4 Dry and concentrate w3->w4 pu1 Column chromatography w4->pu1 a1 NMR, MS, etc. pu1->a1

Caption: General experimental workflow for the benzylation of methyl-α-D-glucopyranoside.

troubleshooting_logic Troubleshooting Logic for Benzylation Side Reactions start Analyze TLC of reaction mixture incomplete Incomplete reaction? start->incomplete multiple_spots Multiple products? incomplete->multiple_spots No incomplete_sol Troubleshoot: - Check NaH quality/amount - Increase reaction time/temp - Ensure anhydrous conditions incomplete->incomplete_sol Yes over_benzylation Over-benzylation? multiple_spots->over_benzylation No multiple_spots_sol Troubleshoot: - Use protecting group strategy - Optimize base/solvent - Acylation-purification-deacylation multiple_spots->multiple_spots_sol Yes dibenzyl_ether Dibenzyl ether present? over_benzylation->dibenzyl_ether No over_benzylation_sol Troubleshoot: - Use stoichiometric benzylating agent - Reduce reaction time over_benzylation->over_benzylation_sol Yes desired_product Desired product obtained dibenzyl_ether->desired_product No dibenzyl_ether_sol Troubleshoot: - Use minimal excess of benzylating agent - Ensure anhydrous conditions dibenzyl_ether->dibenzyl_ether_sol Yes

Caption: Logical workflow for troubleshooting common side reactions in benzylation.

References

Technical Support Center: Purification of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid. This can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present, depressing the melting point.

  • Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Solution 2: Use a Seed Crystal. If you have a small amount of pure, crystalline product, add a tiny crystal (a "seed") to the cooled, supersaturated solution. This provides a template for crystal growth.

  • Solution 3: Change the Solvent System. The solubility properties of your current solvent may be too high. Try a different solvent system. For instance, if you are using a single solvent like ethanol, consider a binary system like chloroform-ether or chloroform-hexane.[1]

  • Solution 4: Trituration. If an oil persists, you can try a process called trituration. After removing the solvent, add a non-solvent (a solvent in which your compound is insoluble, like cold ether or hexane) and scratch the flask with a glass rod to induce crystallization.

Crystals are not forming, even after the solution has cooled to room temperature. What are the next steps?

The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites.

    • Seed Crystals: Add a seed crystal of the pure compound.

  • Solution 2: Increase Supersaturation.

    • Evaporation: Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the solute.

    • Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Solution 3: Re-evaluate Your Solvent Choice. The compound may be too soluble in the chosen solvent. A good recrystallization solvent should dissolve the compound when hot but have limited solubility when cold.

The yield of my recrystallized product is very low. How can I improve it?

Low yield can result from several factors, including using too much solvent, premature crystallization, or incomplete recovery.

  • Solution 1: Minimize Solvent Usage. Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will retain more of your compound in solution upon cooling.

  • Solution 2: Cool Thoroughly. Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product before filtration.

  • Solution 3: Recover a Second Crop. The filtrate (the liquid remaining after filtering the initial crystals) may still contain a significant amount of dissolved product. You can often obtain a "second crop" of crystals by concentrating the filtrate and re-cooling.[1] Be aware that the purity of the second crop may be lower than the first.

  • Solution 4: Prevent Premature Crystallization. If crystals form too early in the hot solution (e.g., in the filter funnel during a hot filtration step to remove insoluble impurities), you may need to pre-heat your filtration apparatus.

The melting point of my recrystallized product is still low or broad. What does this indicate?

A low or broad melting point range is a strong indicator of impurities.

  • Solution 1: Repeat the Recrystallization. A second recrystallization can often remove residual impurities.

  • Solution 2: Consider a Different Purification Method. If recrystallization is ineffective, the impurities may have similar solubility properties to your product. In this case, column chromatography may be a more suitable purification technique.

  • Solution 3: Identify Potential Impurities. Common impurities from the synthesis of this compound include unreacted starting materials like benzaldehyde and methyl-α-D-glucopyranoside.[1] Washing the crude product with water and a non-polar solvent like hexane before recrystallization can help remove these.[1]

Frequently Asked Questions (FAQs)

What are the most common solvent systems for the recrystallization of this compound?

Several solvent systems have been successfully used. The choice depends on the nature of the impurities. Common systems include:

  • Chloroform-ether[1]

  • Chloroform-hexane

  • Isopropyl alcohol

  • Ethanol

What is the expected melting point of pure this compound?

The reported melting point for the pure compound is typically in the range of 163-168 °C.

How can I assess the purity of my recrystallized product?

The primary methods for assessing purity are:

  • Melting Point Analysis: A sharp melting point within the expected range indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify impurities.

Quantitative Data Summary

ParameterValueReference
Melting Point163-168 °CVaries by source
Typical Yield (after recrystallization)63-83%[1]
Common Recrystallization SolventsChloroform-ether, Chloroform-hexane, Isopropyl alcohol, Ethanol[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The specific volumes of solvent will depend on the amount of crude product.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., chloroform) and heat the mixture gently (e.g., on a steam bath or in a water bath) with swirling until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel containing fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a binary solvent system, add the second solvent (the "anti-solvent," e.g., ether or hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and assess the purity of the final product using TLC or other analytical techniques.

Visualizations

Caption: Troubleshooting workflow for the recrystallization process.

RecrystallizationFactors cluster_factors Key Factors cluster_outcomes Potential Outcomes Solvent Solvent Choice Polarity, Boiling Point, Solubility Curve Success Successful Crystallization High Yield, High Purity Solvent->Success Optimal Failure Purification Failure Oiling Out, No Crystals, Low Yield, Low Purity Solvent->Failure Suboptimal Cooling Cooling Rate Slow vs. Rapid, Temperature Gradient Cooling->Success Slow Cooling->Failure Rapid Purity Initial Purity Presence of Impurities, Starting Material Residue Purity->Success High Purity->Failure Low

Caption: Factors influencing the success of recrystallization.

References

"troubleshooting incomplete deprotection of the benzylidene acetal"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the deprotection of benzylidene acetals. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My benzylidene acetal deprotection is incomplete. What are the common causes?

Incomplete deprotection can stem from several factors ranging from reaction conditions to the nature of your substrate. Here are the most common culprits:

  • Inadequate Reaction Conditions: The reaction time may be too short, the temperature too low, or the chosen solvent system inappropriate for your substrate. The starting material, which is often nonpolar, needs to be soluble, as does the polar diol product.[1]

  • Reagent and Catalyst Issues: The strength or concentration of the acid or Lewis acid might be insufficient.[2] For hydrogenolysis, the catalyst (e.g., Pd/C) could be old or poisoned by impurities, rendering it inactive.[1] Insufficient equivalents of reagents are also a frequent cause of incomplete reactions.[3]

  • Substrate-Specific Problems:

    • Steric Hindrance: Bulky groups near the acetal can impede reagent access.[2]

    • Electronic Effects: Electron-withdrawing groups on the aromatic ring of the benzylidene group can stabilize the acetal, making it more resistant to cleavage under acidic conditions. Conversely, electron-donating groups (like p-methoxy) can accelerate hydrolysis.[4]

  • Poor Solubility: If either the protected starting material or the deprotected product has poor solubility in the reaction solvent, the reaction may stall. A solvent system capable of dissolving both is critical.[1]

Q2: How can I monitor the progress of my deprotection reaction?

Effective monitoring is crucial to determine the optimal reaction time and to confirm completion. The most common method is Thin-Layer Chromatography (TLC) , which can typically show the disappearance of the starting material and the appearance of the more polar diol product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to track the concentrations of the reactant and product over time.[2][4]

Q3: My standard acidic hydrolysis is not working. What are my options?

If gentle acidic hydrolysis (e.g., with acetic acid) is ineffective, you have several alternatives. The choice depends on the stability of other functional groups in your molecule.

  • Stronger Acidic Conditions: You can switch to stronger protic or Lewis acids.[5][6] However, harsh acidic conditions can lead to unwanted side reactions or removal of other acid-labile protecting groups.[5]

  • Catalytic Hydrogenolysis: This is a very common and mild method for removing benzylidene acetals, typically using a palladium catalyst (Pd/C) with a hydrogen source.[5][6] It is advantageous for substrates with acid-sensitive groups.

  • Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method uses a hydrogen donor like triethylsilane (Et₃SiH) or ammonium formate in conjunction with Pd/C.[5][7][8]

  • Oxidative Cleavage: This method cleaves the acetal to form a hydroxy-benzoate ester.[9] A variety of reagents can be used, including ozone, N-bromosuccinimide (NBS), or periodic acid.[9][10]

Q4: My catalytic hydrogenation/hydrogenolysis is sluggish or has failed. What should I do?

Failure in catalytic hydrogenation is a common issue, often related to the catalyst itself.

  • Check Catalyst Activity: The most frequent cause of failure is an inactive catalyst.[1] Use a fresh batch of Pd/C. For more stubborn substrates, Pearlman's catalyst (Pd(OH)₂/C) is generally more active.[1]

  • Look for Catalyst Poisons: Impurities, particularly those containing sulfur or residual phosphines from previous steps, can irreversibly poison the palladium catalyst. Ensure your starting material is thoroughly purified.[1]

  • Optimize Reaction Conditions:

    • Increase the hydrogen pressure using a Parr apparatus.[1]

    • Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[1]

    • Change the solvent system. Common solvents include methanol, ethanol, and ethyl acetate.[1]

    • Add a small amount of acid (e.g., acetic acid or HCl), which can accelerate the reaction.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete benzylidene acetal deprotection.

cluster_start Start: Incomplete Deprotection cluster_analysis Initial Checks cluster_optimization Method Optimization cluster_alternatives Alternative Methods cluster_end Outcome start Incomplete Deprotection Detected (TLC, HPLC, LC-MS) check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Issue Persists? check_conditions Review Reaction Conditions (Time, Temp, Solvent) check_reagents->check_conditions optimize_acid Acidic Hydrolysis: - Increase Acid Strength - Change Solvent check_conditions->optimize_acid Using Acid? optimize_hydrog Hydrogenolysis: - Use Fresh/Better Catalyst - Increase H2 Pressure - Add Acid Co-catalyst check_conditions->optimize_hydrog Using H2/Pd? alt_methods Consider Alternative Methods: - Oxidative Cleavage - Lewis Acid Catalysis - Transfer Hydrogenation optimize_acid->alt_methods Still Fails success Success: Complete Deprotection optimize_acid->success Resolved optimize_hydrog->alt_methods Still Fails optimize_hydrog->success Resolved alt_methods->success Resolved

Caption: A logical workflow for diagnosing and solving incomplete benzylidene acetal deprotection.

Deprotection Methodologies & Data

The following tables summarize various conditions for benzylidene acetal deprotection, providing a comparative overview of different approaches.

Table 1: Acidic and Lewis Acid-Catalyzed Deprotection
Substrate ExampleReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosideNaHSO₄·H₂O (2.0 equiv)Methanol23-26193[11]
Various Benzylidene AcetalsEr(OTf)₃ (5 mol%)AcetonitrileRoom Temp0.5-285-95[12][13]
Various Benzylidene AcetalsBF₃·OEt₂ or FeCl₃ (10 mol%)DichloromethaneRoom TempVariesHigh[14][15]
4,6-O-benzylidene-D-hexosides0.03 M HCl96% Ethanol40VariesN/A[15]
Table 2: Reductive Deprotection (Hydrogenolysis)
Substrate ExampleReagent(s)SolventTemp. (°C)TimeYield (%)Reference(s)
Benzylidene acetal-containing carbohydrate10% Pd/C, H₂ (gas)MethanolRoom Temp4-24 hHigh[1][5]
Benzylidene acetal-containing carbohydrate10% Pd/C, Et₃SiH (3.0 equiv)MethanolRoom Temp30-60 min>87[5][6][16]
Benzylidene acetal-containing carbohydratePd(OH)₂/C (Pearlman's), H₂ (gas)VariesRoom TempVariesHigh[1]
N-Benzylamino derivatives10% Pd/C, Ammonium FormateMethanolReflux10-30 min85-95[8]

Key Experimental Protocols

Protocol 1: Deprotection via Catalytic Transfer Hydrogenation

This protocol offers a mild and efficient method for the complete removal of a benzylidene acetal to regenerate the diol, avoiding the use of flammable hydrogen gas.[5][16]

  • Preparation: Dissolve the benzylidene acetal-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20% by weight of the substrate).

  • Reagent Addition: To this suspension, add triethylsilane (Et₃SiH) (3.0 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 30-60 minutes.[16]

  • Workup: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography if necessary to yield the deprotected diol.[16]

Protocol 2: Deprotection using Mild Acidic Conditions with NaHSO₄

This method uses commercially available sodium hydrogen sulfate monohydrate, which provides moderate acidity suitable for cleaving the acetal without destroying other sensitive functional groups.[11]

  • Preparation: To a solution of the 4,6-O-benzylidene pyranose derivative (0.5 mmol) in methanol (6.0 mL), add sodium hydrogen sulfate monohydrate (NaHSO₄·H₂O) (1.0 mmol, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature (23–26 °C) for one hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.[11]

Deprotection Method Selection

Choosing the right deprotection strategy is critical for success and depends on the overall molecular structure. The following diagram illustrates a decision-making process.

cluster_start Starting Point cluster_questions Substrate Analysis cluster_methods Recommended Method start Need to Deprotect Benzylidene Acetal q1 Molecule contains acid-sensitive groups? start->q1 q2 Molecule contains groups reducible by H2/Pd? q1->q2 No method_hydrog Use Catalytic Hydrogenolysis (e.g., H2/Pd/C, Et3SiH/Pd/C) q1->method_hydrog Yes q3 Regioselective opening to a benzyl ether desired? q2->q3 No method_oxid Use Oxidative Cleavage (e.g., NBS, Ozone) q2->method_oxid Yes (e.g., alkenes, alkynes) method_acid Use Mild Acidic Hydrolysis (e.g., AcOH, NaHSO4) or Lewis Acids (Er(OTf)3) q3->method_acid No method_regio Use Regioselective Reductive Opening (e.g., BH3*THF, Et3SiH/I2) q3->method_regio Yes

Caption: Decision-making flowchart for selecting a benzylidene acetal deprotection method.

References

Technical Support Center: Regioselectivity in Reactions of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in achieving regioselectivity in reactions involving Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when attempting to achieve regioselective reactions on the C-2 and C-3 hydroxyl groups of this compound.

Issue 1: Poor or no regioselectivity in acylation reactions, resulting in a mixture of 2-O- and 3-O-acylated products, as well as di-acylated byproducts.

  • Possible Cause: The inherent reactivity of the C-2 and C-3 hydroxyl groups is very similar, leading to a lack of selectivity under standard acylation conditions.

  • Troubleshooting Steps:

    • Catalyst-Controlled Acylation: Employ a catalyst to modulate the reactivity of the hydroxyl groups.

      • Enzyme Catalysis: Lipases can exhibit high regioselectivity. For instance, lipase-catalyzed acetylations have been shown to be effective.

      • Organocatalysis: Peptide-based catalysts or modified DMAP catalysts can be used to favor acylation at a specific position. For example, certain oligopeptide catalysts have been shown to favor acylation at the 2-O position.[1]

      • Lewis Acid Catalysis: Tin(IV) reagents, such as dibutyltin oxide, can be used to activate a specific hydroxyl group through the formation of a stannylene acetal intermediate.[2][3][4]

    • Solvent Effects: The choice of solvent can influence regioselectivity. In some cases, using a non-polar solvent can enhance the effect of hydrogen bonding, which may favor reaction at a particular hydroxyl group. Conversely, polar solvents can disrupt these interactions.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Protecting Group Strategy: Consider a multi-step approach involving the selective protection of one hydroxyl group before reacting the other.

Issue 2: Low yield of the desired mono-substituted product and formation of significant amounts of starting material and di-substituted product.

  • Possible Cause: Incomplete reaction or over-reaction due to inappropriate reaction conditions or stoichiometry.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Carefully control the molar equivalents of the acylating agent. A slight excess may be needed, but a large excess will likely lead to di-acylation.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and stop it at the optimal time to maximize the yield of the mono-substituted product.

    • Catalyst Loading: If using a catalyst, optimize the catalyst loading. Too little may result in a sluggish or incomplete reaction, while too much could lead to side reactions.

    • Purification Techniques: Employ careful chromatographic purification to separate the desired mono-substituted product from the starting material and di-substituted byproduct. A gradient elution may be necessary for effective separation.[5]

Issue 3: Inconsistent results and poor reproducibility in regioselective reactions.

  • Possible Cause: Sensitivity of the reaction to subtle changes in experimental conditions.

  • Troubleshooting Steps:

    • Strict Control of Anhydrous Conditions: Moisture can interfere with many of the reagents and catalysts used, leading to inconsistent results. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions, especially if using sensitive reagents like organometallics or strong bases.[5]

    • Purity of Starting Materials: Ensure the starting this compound is pure, as impurities can affect the reaction outcome.

    • Standardized Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for the reaction, including specific timings for reagent addition and temperature changes.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to achieve regioselectivity between the C-2 and C-3 hydroxyl groups of this compound?

A1: The primary challenge lies in the similar steric and electronic environments of the two equatorial secondary hydroxyl groups at the C-2 and C-3 positions.[6] This results in comparable reactivity towards many reagents, making it difficult to selectively functionalize one over the other.

Q2: What is the general trend for the relative reactivity of the hydroxyl groups in pyranosides?

A2: Generally, for unprotected pyranosides, the primary hydroxyl group (C-6) is the most reactive due to less steric hindrance.[4][7] Between the secondary hydroxyls, the relative reactivity can be influenced by several factors including their axial or equatorial orientation and the presence of neighboring functional groups that can participate in hydrogen bonding or exert electronic effects. In the case of this compound, both the C-2 and C-3 hydroxyls are equatorial, contributing to their similar reactivity.

Q3: How does the formation of a stannylene acetal with dibutyltin oxide help in achieving regioselectivity?

A3: The reaction of a diol with dibutyltin oxide forms a five-membered stannylene acetal. In this intermediate, the tin atom can coordinate with an incoming electrophile, thereby activating one of the oxygen atoms for reaction. The regioselectivity is then determined by the structure of the stannylene acetal and the nature of the electrophile. For trans-diols on pyranose rings, the selectivity can be influenced by the reaction conditions.[3][4]

Q4: Can the anomeric configuration (α vs. β) of the glycoside affect the regioselectivity of reactions at C-2 and C-3?

A4: Yes, the anomeric configuration can influence the regioselectivity. For instance, in glycosylation reactions with 4,6-O-benzylidenated glucopyranoside acceptors, the anomeric configuration of the acceptor was found to affect the regiochemical outcome.[8] This is likely due to differences in the overall conformation of the pyranose ring and the accessibility of the hydroxyl groups.

Q5: Are there any "green" or more environmentally friendly methods for achieving regioselective acylation?

A5: Yes, research has focused on developing greener methods. For example, using acetate catalysis for regioselective acetylation is considered more environmentally friendly compared to methods that rely on organotin or other heavy metal-based reagents.[9][10][11] Additionally, the use of biocatalysts like enzymes operates under mild conditions and in aqueous or benign organic solvents.

Data Presentation

Table 1: Regioselective Acetylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside with Immobilized Oligopeptide Catalyst in Flow. [1]

EntryTime (h)Conversion (%)Product Ratio (2-O : 3-O : di-O)Selectivity for 2-O (%)
124>9581 : 17 : 281
248>9580 : 18 : 280
372>9579 : 19 : 279

Product ratios and conversions were determined via 1H NMR spectroscopy.

Table 2: Solvent Effects on the Regioselective Benzylation of Allyl 4,6-O-benzylidene-α-D-glucopyranoside. [6]

EntrySolventProduct(s)Yield (%)
1THF2-O-benzyl85
2DMF2,3-di-O-benzyl90

Reactions were carried out with NaH and benzyl bromide.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside [12][13][14]

  • To a solution of methyl-α-D-glucopyranoside in anhydrous dimethylformamide (DMF), add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid.

  • Heat the mixture at 50°C for 6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, neutralize the reaction with triethylamine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting syrup by silica gel column chromatography to yield the desired product.

Protocol 2: Regioselective 2-O-Acylation using Dibutyltin Oxide Method (General Procedure) [15]

  • A mixture of this compound and dibutyltin oxide in an appropriate solvent (e.g., methanol or toluene) is heated at reflux with azeotropic removal of water.

  • After the formation of the stannylene acetal, the solvent is evaporated.

  • The residue is then dissolved in a suitable anhydrous solvent (e.g., DMF or dioxane), and the acylating agent (e.g., acyl chloride or anhydride) is added at a controlled temperature (e.g., 0°C or room temperature).

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is then quenched and worked up appropriately, often involving an aqueous workup and extraction.

  • The crude product is purified by column chromatography to isolate the desired 2-O-acylated product.

Visualizations

regioselective_acylation start This compound reagents Acylating Agent (e.g., Ac2O, BzCl) conditions Reaction Conditions catalyst Catalyst product_mixture Mixture of Products reagents->product_mixture Uncontrolled Reaction conditions->product_mixture product_2O 2-O-Acyl Product catalyst->product_2O Regioselective Catalysis product_3O 3-O-Acyl Product catalyst->product_3O Regioselective Catalysis product_mixture->product_2O Separation product_mixture->product_3O Separation product_diO 2,3-di-O-Acyl Product product_mixture->product_diO Separation stannylene_acetal_mechanism substrate This compound (Diol at C2, C3) stannylene Intermediate Stannylene Acetal substrate->stannylene + Bu2SnO - H2O dbto Dibutyltin Oxide (Bu2SnO) electrophile Electrophile (e.g., Acyl Halide) stannylene->electrophile Activation & Attack product_2O Regioselective 2-O-Acylation electrophile->product_2O product_3O Regioselective 3-O-Acylation electrophile->product_3O

References

Technical Support Center: Scale-up Synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing lower than expected and inconsistent yields of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Answer:

Low and inconsistent yields during scale-up are a common challenge. Several factors could be contributing to this issue. Here's a systematic approach to troubleshooting:

  • Reaction Equilibrium: The formation of the benzylidene acetal is a reversible reaction. On a larger scale, the removal of the water or alcohol (methanol or ethanol, depending on the benzaldehyde source) by-product is critical to drive the reaction to completion. Inadequate removal can lead to a lower equilibrium concentration of the product.

    • Troubleshooting:

      • Azeotropic Removal: Ensure your reactor setup is efficiently removing the by-product. For reactions in non-polar solvents like chloroform, a Dean-Stark trap is effective. On a larger scale, ensure the condenser capacity is sufficient for the solvent volume.

      • Dehydrating Agents: The use of molecular sieves can be effective in removing by-products. However, their efficiency can decrease with scale. Ensure the amount and activation of the molecular sieves are appropriate for the batch size.

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions. It can also hinder the effective interaction of the catalyst with the reactants.

    • Troubleshooting:

      • Agitator Speed and Design: Review the agitator's speed and design to ensure proper mixing for the vessel geometry and reaction mass.

      • Baffling: Ensure the reactor is adequately baffled to prevent vortex formation and promote turbulence.

  • Catalyst Activity and Distribution: The catalyst, whether it's an acid like p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a Lewis acid like zinc chloride, needs to be evenly distributed throughout the reaction mixture.

    • Troubleshooting:

      • Catalyst Addition: Consider adding the catalyst as a solution in the reaction solvent to ensure better initial dispersion.

      • Catalyst Deactivation: Some catalysts can be sensitive to moisture. Ensure all reagents and solvents are sufficiently dry.

  • Reaction Temperature: Temperature control is more challenging at scale. Excursions from the optimal temperature can lead to increased by-product formation.

    • Troubleshooting:

      • Reactor Heating/Cooling System: Verify that the reactor's heating and cooling system can maintain a stable temperature throughout the reaction.

      • Exotherm Control: While this reaction is not strongly exothermic, be aware of any potential for heat generation, especially during the initial stages.

Issue 2: Product Purification and Crystallization Difficulties

Question: We are facing challenges with the purification of this compound at a larger scale. The product is difficult to crystallize and often requires column chromatography, which is not ideal for large quantities. What are the likely causes and solutions?

Answer:

Purification is a significant hurdle in scaling up this synthesis. Here's how to address crystallization and purification issues:

  • Impurities: The presence of even small amounts of impurities can inhibit crystallization.

    • Potential Impurities:

      • Unreacted Starting Materials: Incomplete reaction will leave behind methyl α-D-glucopyranoside and benzaldehyde.

      • By-products: Besides water or alcohol, other acetals can form, such as the 2,3-O-benzylidene isomer.

      • Solvent Residues: Certain solvents used in the reaction or work-up can get trapped in the product and hinder crystallization. One report notes that traces of tetrachloroethane can prevent crystallization[1].

    • Troubleshooting:

      • Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to ensure the reaction has gone to completion before work-up.

      • Work-up Procedure: The work-up is crucial for removing impurities.

        • Quenching: Neutralize the acid catalyst thoroughly. An incomplete quench can lead to product degradation during solvent removal.

        • Washing: Aqueous washes are effective for removing water-soluble impurities. Ensure sufficient phase separation time and appropriate solvent volumes.

        • Removal of Excess Benzaldehyde: Excess benzaldehyde can be removed by washing with a sodium bisulfite solution or by trituration with a non-polar solvent like hexane[1].

  • Crystallization Conditions: The choice of solvent and cooling profile are critical for successful crystallization.

    • Troubleshooting:

      • Solvent System: Experiment with different solvent systems for crystallization. Common systems include chloroform/ether, acetone/ether/pentane, and recrystallization from hot ethanol[1].

      • Seeding: Using seed crystals of the pure product can initiate crystallization.

      • Cooling Profile: A slow, controlled cooling profile is generally preferred for growing larger, purer crystals. Crash cooling can lead to the precipitation of impurities along with the product.

      • Anti-solvent Addition: A strategy of dissolving the crude product in a good solvent and then slowly adding an anti-solvent can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this synthesis, and how do they compare for scale-up?

A1: The most common catalysts are protic acids like p-toluenesulfonic acid (p-TsOH) and camphorsulfonic acid (CSA), and Lewis acids like zinc chloride (ZnCl₂).

CatalystAdvantages for Scale-upDisadvantages for Scale-up
p-Toluenesulfonic acid (p-TsOH) Inexpensive, readily available, effective in catalytic amounts.Can be corrosive, requires careful neutralization during work-up.
Camphorsulfonic acid (CSA) Milder than p-TsOH, often leads to cleaner reactions.More expensive than p-TsOH.
**Zinc Chloride (ZnCl₂) **Effective, can be used in stoichiometric amounts.Can be hygroscopic, work-up can be more complex to remove zinc salts.
HClO₄-SiO₂ Reported to be highly efficient, allowing for the use of PEG 600 as a recyclable solvent.May require specific preparation of the catalyst.

For large-scale production, the choice of catalyst will depend on a balance of cost, efficiency, and ease of work-up.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Solvent Handling: Many of the solvents used (e.g., chloroform, DMF, tetrachloroethane) have associated health and environmental risks. Ensure proper ventilation, personal protective equipment (PPE), and waste disposal procedures are in place.

  • Reagent Handling: Benzaldehyde is a combustible liquid and an irritant. Zinc chloride is corrosive and an environmental hazard. Handle these chemicals with appropriate care.

  • Pressure and Temperature Control: Ensure the reactor is rated for the intended operating pressures and temperatures. Have appropriate pressure relief systems in place.

  • Static Electricity: When handling large quantities of flammable organic solvents, there is a risk of static discharge. Ensure all equipment is properly grounded.

Q3: Can you provide a general experimental protocol for a lab-scale synthesis that can be adapted for scale-up?

A3: The following protocol is based on a procedure from Organic Syntheses, a reliable source for reproducible methods. This can serve as a starting point for process development and scale-up.

Experimental Protocols

Method 1: Synthesis using Zinc Chloride in Benzaldehyde

This method is adapted from a procedure published in Organic Syntheses.

Materials:

  • Methyl α-D-glucopyranoside

  • Zinc chloride (freshly fused and powdered)

  • Benzaldehyde

  • Hexane

  • Chloroform

  • Ether

Procedure:

  • Reaction Setup: In a suitable reactor, a mixture of methyl α-D-glucopyranoside (e.g., 60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature.

  • Reaction: The mixture is stirred for an extended period, typically around 48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: a. The reaction mixture is poured slowly with stirring into a large volume of cold water (e.g., 1.25 L). b. The mixture is stirred for an additional 10 minutes and then refrigerated overnight. c. Hexane (e.g., 75 mL) is added, and the mixture is stirred for 30 minutes to help remove excess benzaldehyde. d. The solid product is collected by filtration (e.g., using a Büchner funnel). e. The product is washed with cold water and dried under vacuum.

  • Purification: a. The crude product can be recrystallized from a suitable solvent system, such as chloroform-ether, to yield the pure this compound. A reported yield for this method is around 63%[1].

Method 2: Synthesis using Benzaldehyde Dimethyl Acetal and an Acid Catalyst

This method is a common alternative that avoids using a large excess of benzaldehyde.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH)

  • Dimethylformamide (DMF) or Chloroform

  • Triethylamine

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: A solution of methyl α-D-glucopyranoside (e.g., 5 g, 25.74 mmol) in dry DMF (30 mL) is treated with benzaldehyde dimethyl acetal (5 mL, 33.5 mmol) and a catalytic amount of camphorsulfonic acid (100 mg).

  • Reaction: The mixture is heated (e.g., at 50 °C) for several hours (e.g., 6 hours). The reaction should be monitored for completion.

  • Work-up: a. After cooling to room temperature, the reaction is neutralized with triethylamine. b. The mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and then brine. c. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: a. The solvent is removed under reduced pressure. b. The residue is purified by column chromatography on silica gel or by crystallization to afford the final product. A reported yield for a similar method is 76%[2].

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Methyl α-D-glucopyranoside + Benzaldehyde source + Catalyst reaction_vessel Reaction Vessel (Stirring, Temp Control) start->reaction_vessel monitoring In-process Monitoring (TLC/HPLC) reaction_vessel->monitoring Sample quench Quench Reaction (Neutralization) reaction_vessel->quench monitoring->reaction_vessel Continue/Stop extraction Liquid-Liquid Extraction (Washing) quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization evaporation->crystallization filtration Filtration and Drying crystallization->filtration final_product Pure Product filtration->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low/Inconsistent Yield equilibrium Incomplete Reaction (Equilibrium) start->equilibrium mixing Poor Mixing/ Mass Transfer start->mixing catalyst Catalyst Inefficiency start->catalyst temperature Temperature Deviation start->temperature water_removal Improve By-product Removal (Dean-Stark, Mol. Sieves) equilibrium->water_removal agitation Optimize Agitation/ Baffling mixing->agitation catalyst_dispersion Improve Catalyst Dispersion/Activity catalyst->catalyst_dispersion temp_control Enhance Temperature Control System temperature->temp_control

Caption: Troubleshooting logic for low or inconsistent yields in the scale-up synthesis.

References

"avoiding the formation of byproducts during the acylation of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the formation of byproducts during the acylation of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.

Troubleshooting Guide

This guide addresses common issues encountered during the acylation of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-acylated product - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate solvent. - Degradation of starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature cautiously.[1] - Screen different solvents; for example, THF has been shown to favor mono-benzylation.[2] - Ensure anhydrous reaction conditions as moisture can hydrolyze the acylating agent.
Formation of di-acylated byproduct - Excess acylating agent. - Prolonged reaction time. - Use of a non-selective catalyst or base.- Use a stoichiometric amount or a slight excess (1.1 molar equivalent) of the acylating agent.[3] - Carefully monitor the reaction and stop it once the starting material is consumed. - Consider using a bulky acylating agent to sterically hinder di-acylation. - Employ a regioselective catalyst system, such as an organocatalyst, which can favor mono-acylation.[4]
Acylation at the undesired hydroxyl group (e.g., at C3 instead of C2) - The inherent reactivity of the hydroxyl groups. - Reaction conditions favoring the thermodynamic product. - Inappropriate catalyst or solvent system.- The C2 hydroxyl is generally more reactive, but this can be influenced by reaction conditions. - To favor acylation at the C2 position, consider using kinetic control (e.g., lower temperatures). - For selective C3 acylation, a copper chelate of the 2,3-diol can be formed prior to adding the acylating agent.[5][6] - The choice of solvent can influence regioselectivity; for instance, ethereal solvents may favor α-glycoside formation, which can indirectly affect the accessibility of hydroxyl groups.[7]
Difficulty in purifying the desired product - Similar polarity of the desired product and byproducts. - The presence of unreacted starting materials.- Utilize column chromatography with a carefully selected solvent system to separate products with close Rf values.[3] - Recrystallization can be an effective method for purification if the product is a crystalline solid.[3][8] - If separation is challenging, consider converting the product mixture to a different derivative to facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the acylation of this compound?

A1: The most common byproducts are the di-acylated compound (at both C2 and C3 positions) and the undesired mono-acylated isomer. For instance, if the desired product is the 2-O-acylated derivative, the 3-O-acylated isomer is a common byproduct.

Q2: How can I selectively acylate the C2 hydroxyl group?

A2: Selective acylation of the C2 hydroxyl group can often be achieved by taking advantage of its higher reactivity compared to the C3 hydroxyl. Using a controlled amount of the acylating agent (around 1.1 equivalents) and running the reaction at a low temperature (e.g., -5°C) can favor mono-acylation at the more reactive C2 position.[3] Certain catalyst systems, such as some immobilized oligopeptide catalysts, have also been shown to favor 2-O-acetylation.[9]

Q3: Are there methods to selectively acylate the C3 hydroxyl group?

A3: Yes, selective acylation at the C3 position is possible. One established method involves the formation of a copper chelate of the 2,3-diol using reagents like sodium hydride and copper(II) chloride, or copper(II) acetylacetanoate, before introducing the acylating agent. This approach directs the acylation to the C3 position.[5][6]

Q4: What is the role of the solvent in controlling byproduct formation?

A4: The solvent can significantly influence the regioselectivity of the acylation reaction. For example, THF has been reported to favor mono-benzylation at the C2 position.[2] The solvent can affect the conformation of the substrate and the reactivity of the hydroxyl groups. It is often beneficial to screen a few different solvents to optimize the selectivity for the desired product.

Q5: How does temperature affect the selectivity of the acylation?

A5: Temperature is a critical parameter. Lower temperatures generally favor the kinetically controlled product, which is often the result of acylation at the more reactive hydroxyl group (typically C2). Higher temperatures can lead to the formation of the thermodynamically more stable product and may also increase the rate of di-acylation.[1]

Q6: How can I monitor the progress of the reaction to avoid over-acylation?

A6: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. By spotting the reaction mixture on a TLC plate at regular intervals, you can observe the consumption of the starting material and the formation of the mono- and di-acylated products. The reaction should be quenched once the starting material is no longer visible to minimize the formation of the di-acylated byproduct.[3]

Experimental Protocols

General Protocol for Selective 2-O-Acylation

This protocol is a general guideline and may require optimization for specific acylating agents and substrates.

  • Dissolve this compound in a dry solvent (e.g., pyridine or a mixture of pyridine and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -5°C to 0°C) using an ice bath.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of the acylating agent (e.g., acyl chloride or anhydride) to the cooled solution with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of water or methanol.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Dry Pyridine cool Cool to -5°C start->cool add_reagent Add Acylating Agent (1.1 eq) cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench Reaction monitor->quench Starting material consumed extract Extraction & Washes quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated Mono-acylated Product purify->end

Caption: Experimental workflow for selective mono-acylation.

troubleshooting_byproducts cluster_diacylation Di-acylation cluster_isomer Wrong Isomer (e.g., 3-O-acyl) start Byproduct Formation Observed cause_di Excess Acylating Agent or Long Reaction Time start->cause_di cause_iso Thermodynamic Control or Non-selective Conditions start->cause_iso sol_di1 Reduce Acylating Agent to ~1.1 eq cause_di->sol_di1 sol_di2 Monitor Reaction Closely by TLC cause_di->sol_di2 sol_iso1 Lower Reaction Temperature cause_iso->sol_iso1 sol_iso2 Use Regioselective Catalyst cause_iso->sol_iso2 sol_iso3 Consider Copper Chelation for 3-O-acylation cause_iso->sol_iso3

Caption: Troubleshooting guide for byproduct formation.

References

Technical Support Center: Stability of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and its derivatives. The information provided is intended to help improve the stability and successful use of these compounds in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s) Preventative Measures
Low yield during synthesis of this compound Incomplete reaction; use of wet reagents or solvents; inefficient acid catalyst.Extend the reaction time and monitor by TLC. Ensure all glassware, reagents, and solvents are anhydrous. Consider using a more efficient catalyst such as camphor-10-sulfonic acid or Cu(OTf)₂.[1][2]Use freshly dried solvents and reagents. Store reagents in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple spots on TLC during synthesis Formation of isomeric acetals (e.g., 2,3-O-benzylidene); presence of starting material; degradation of the product.Use regioselective conditions. For methyl α-D-glucopyranoside, the 4,6-O-benzylidene acetal is the thermodynamically favored product.[3] Purify the product using column chromatography.Control the reaction temperature and time carefully. Use an appropriate amount of catalyst.
Product degradation during purification by column chromatography The silica gel is slightly acidic, which can cause hydrolysis of the benzylidene acetal.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a less polar solvent system if possible to speed up elution.Minimize the time the compound spends on the silica gel column. Consider alternative purification methods like recrystallization.
Hydrolysis of the benzylidene acetal during subsequent reactions (e.g., acylation, alkylation) Presence of acidic reagents or byproducts; use of protic solvents.Use non-acidic reagents and conditions. For example, use acyl chlorides or anhydrides with a non-nucleophilic base like pyridine.[1] Perform reactions in anhydrous aprotic solvents (e.g., DMF, DCM).Carefully select reagents that are compatible with the acid-sensitive benzylidene acetal. Quench reactions with a mild base.
Unexpected deprotection of the benzylidene group Accidental exposure to acidic conditions (e.g., acidic work-up, acidic NMR solvent).Neutralize acidic solutions before work-up. Use neutral NMR solvents (e.g., CDCl₃, DMSO-d₆).Always check the pH of aqueous solutions during work-up. Avoid the use of acidic reagents unless deprotection is intended.
Difficulty in achieving regioselective opening of the benzylidene acetal Incorrect choice of reagents or reaction conditions.For the formation of a 6-O-benzyl ether, use a borane reagent activated by a Lewis acid. For a 4-O-benzyl ether, use a non-activated borane with a Lewis acid.[4]Carefully review the literature for the specific regioselective opening desired and follow the established protocols precisely.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its derivatives?

A1: These compounds should be stored in a cool, dry place, preferably at 2-8°C.[5] They should be kept in a tightly sealed container to protect from moisture and acidic vapors. For long-term storage, consider storing under an inert atmosphere.

Q2: How can I monitor the stability of my compound during a reaction or storage?

A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the stability of your compound. The appearance of new, more polar spots may indicate hydrolysis of the benzylidene acetal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[1][6][7]

Q3: What are the most common degradation pathways for benzylidene acetals?

A3: The most common degradation pathway is acid-catalyzed hydrolysis, which cleaves the acetal to regenerate the diol and benzaldehyde.[8][9] They can also be cleaved under reductive (e.g., hydrogenolysis) or oxidative conditions.[8]

Q4: How does pH affect the stability of the benzylidene acetal?

A4: Benzylidene acetals are highly sensitive to acidic conditions. The rate of hydrolysis increases significantly as the pH decreases.[10][11] They are generally stable under neutral and basic conditions.[12]

Q5: Can substituents on the benzylidene ring influence the stability of the acetal?

A5: Yes, the electronic properties of substituents on the phenyl ring can affect the stability of the acetal. Electron-donating groups (e.g., methoxy) can increase the rate of acid-catalyzed hydrolysis, while electron-withdrawing groups can decrease the rate.[13][14]

Quantitative Data on Stability

The stability of benzylidene acetals is highly dependent on pH. The following table summarizes the hydrolysis half-life of a substituted benzylidene acetal at different pH values.

pHHalf-life (t₁/₂)Conditions
5~70.4 hours10 mM TFA in D₂O/CD₃CN
4~4.08 minutes10 mM TFA in D₂O/CD₃CN

Data is for a p-methoxybenzylidene acetal derivative and is intended to illustrate the trend of increasing instability with decreasing pH.[14]

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol describes a common method for the preparation of the parent compound.[1]

Materials:

  • Methyl-α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulfonic acid (catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture for elution

Procedure:

  • Dissolve methyl-α-D-glucopyranoside (1.0 eq) in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal (1.3 eq) and a catalytic amount of camphor-10-sulfonic acid.

  • Heat the mixture at 50°C for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with triethylamine.

  • Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield the product as a white solid.

Protocol 2: General Procedure for Acylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol outlines a general method for the acylation of the free hydroxyl groups.[1]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Acyl chloride (e.g., octanoyl chloride)

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous pyridine and cool to 0°C.

  • Slowly add the acyl chloride (1.1 eq for mono-acylation) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis Analysis & Purification start Methyl-α-D-glucopyranoside reagents_synthesis Benzaldehyde dimethyl acetal, Camphor-10-sulfonic acid, DMF, 50°C start->reagents_synthesis 1. product Methyl 4,6-O-benzylidene-α-D-glucopyranoside reagents_synthesis->product 2. reagents_acylation Acyl chloride, Pyridine, 0°C to RT product->reagents_acylation 3. derivative Acylated Derivative reagents_acylation->derivative 4. purification Column Chromatography or Recrystallization derivative->purification 5. analysis TLC, NMR, HPLC, MS purification->analysis 6.

Caption: Synthetic workflow for this compound derivatives.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products parent Methyl 4,6-O-benzylidene- α-D-glucopyranoside Derivative acid Acidic Conditions (e.g., H₃O⁺) parent->acid Hydrolysis reduction Reductive Cleavage (e.g., H₂/Pd, LiAlH₄/AlCl₃) parent->reduction Reduction oxidation Oxidative Cleavage (e.g., NBS, O₃) parent->oxidation Oxidation hydrolysis_prod Diol + Benzaldehyde acid->hydrolysis_prod reductive_prod Regioisomeric Benzyl Ethers reduction->reductive_prod oxidative_prod Hydroxybenzoates oxidation->oxidative_prod

Caption: Common degradation pathways for benzylidene acetals.

troubleshooting_logic cluster_yield Low Yield/Impurity Issues cluster_degradation Degradation Issues start Experiment Outcome: Unexpected Result q1 Is the issue related to low yield or impurity? start->q1 q2 Is the issue related to product degradation? q1->q2 No a1 Check for: - Anhydrous conditions - Catalyst activity - Reaction time/temp q1->a1 Yes a2 Check for: - Acidic reagents/solvents - Acidity of silica gel - Storage conditions q2->a2 Yes solution Consult relevant section of Troubleshooting Guide q2->solution No a1->solution a2->solution

Caption: Logical workflow for troubleshooting experimental issues.

References

"column chromatography conditions for purifying derivatives of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the column chromatography purification of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying derivatives of this compound?

A1: The most commonly used stationary phase for the column chromatography of these compounds is silica gel (SiO₂), typically with a mesh size of 60.[1] This is due to its effectiveness in separating compounds of varying polarity, which is characteristic of protected and functionalized carbohydrate derivatives.

Q2: How do I select an appropriate mobile phase (eluent) for my column?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation of your target compound from impurities, with a retention factor (R_f) for the desired compound ideally between 0.2 and 0.4. Common solvent systems are mixtures of a less polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[1][2]

Q3: How can I visualize the separated compounds on a TLC plate or after the column?

A3: Since carbohydrate derivatives are often not UV-active, a common method for visualization on TLC plates is to spray the plate with a 1% sulfuric acid (H₂SO₄) solution in ethanol, followed by gentle heating.[1] The compounds will appear as dark spots. For High-Performance Liquid Chromatography (HPLC), Refractive Index (RI) detection is frequently used for carbohydrates.[3] If the derivatives contain UV-absorbing groups (like a benzoate ester), a UV detector can be employed.[4][5]

Q4: What are the challenges in purifying carbohydrate derivatives like these?

A4: Carbohydrates present unique purification challenges due to their high degree of chemical and physical similarity.[3] Derivatives of this compound can have very similar polarities, making them difficult to separate. Additionally, the presence of multiple hydroxyl groups can lead to tailing or streaking on silica gel columns if the solvent system is not optimized.

Troubleshooting Guide

Problem: My compounds are not separating on the column (co-elution).

Possible CauseSuggested Solution(s)
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., use more hexane in an ethyl acetate/hexane system).
Perform a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help resolve compounds with close R_f values.[2][6]
Column Overloading Too much sample was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Structurally Similar Compounds The derivatives may be isomers with very similar polarities. Consider using a different stationary phase (e.g., alumina) or a different solvent system. In some cases, derivatization to introduce a group that alters polarity might be necessary before another purification step.

Problem: The compound is eluting too slowly or is stuck on the column.

Possible CauseSuggested Solution(s)
Solvent System is Not Polar Enough The eluent does not have sufficient polarity to move the compound down the column. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., add more ethyl acetate or a small amount of methanol).
Strong Interaction with Silica Free hydroxyl groups on the sugar can strongly adsorb to the acidic silica gel. Add a small amount of a polar modifier like triethylamine (~0.1-1%) to the eluent to reduce tailing and improve elution.

Problem: I'm observing streaking or tailing of my spots on TLC and peaks from the column.

Possible CauseSuggested Solution(s)
Compound-Silica Interaction As mentioned, strong interactions between hydroxyl groups and silica can cause tailing. Add a small amount of triethylamine or acetic acid to the eluent to mitigate these interactions.
Sample Insolubility The sample may not be fully soluble in the mobile phase, causing it to streak as it moves down the column. Ensure your crude sample is fully dissolved in a minimum amount of the eluent or a slightly stronger solvent before loading.
Column Degradation The silica gel may be degrading, especially if using highly acidic or basic modifiers. Ensure the column is packed properly and that the chosen mobile phase is compatible with the stationary phase.

Data Presentation: Column Chromatography Conditions

The following tables summarize experimentally reported conditions for the purification of this compound and its derivatives.

Table 1: Stationary and Mobile Phases

CompoundStationary PhaseMobile Phase (Eluent)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideSilica GelEthyl Acetate / Hexane (3:1)[1]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideSilica Gel70% Ethyl Acetate – Hexanes[4]
Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranosideSilica GelMethanol / Chloroform (1:14)[1]
Methyl 2,3-di-O-benzyl-4,6-di-O-ethyl-α-d-glucopyranosideSilica GelHexane / Ethyl Acetate (3:2)[2]
Azacrown ether derivativeSilica GelDichloromethane → Dichloromethane / Methanol (100:4 gradient)[2]
Salicin derivative with benzylidene acetalSilica GelEthyl Acetate / Hexane (10:90 → 85:15 gradient)[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes or other suitable containers. The elution can be isocratic (using a single solvent mixture) or a gradient (gradually increasing the polarity of the eluent).[2][6]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction (or every few fractions) on a TLC plate, develop, and visualize.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Flowchart Start Problem: Poor Separation Check_Rf Are compounds streaking on TLC? Start->Check_Rf Check_Polarity Is Rf of target compound > 0.5? Check_Rf->Check_Polarity No Sol_Streak Solution: Add modifier to eluent (e.g., 0.1% Et3N) Check_Rf->Sol_Streak Yes Check_Loading Is column overloaded? Check_Polarity->Check_Loading No Sol_Polarity Solution: Decrease eluent polarity (e.g., more hexane) Check_Polarity->Sol_Polarity Yes Sol_Loading Solution: Reduce sample load or use a larger column Check_Loading->Sol_Loading Yes Sol_Gradient Solution: Use a gradient elution Check_Loading->Sol_Gradient No

Caption: Troubleshooting flowchart for poor separation.

References

Validation & Comparative

A Comparative Guide to Benzylidene Acetals and Other Diol Protecting Groups in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate field of carbohydrate chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. The polyhydroxylated nature of carbohydrates necessitates a robust toolkit of protecting groups to mask specific hydroxyls while others are manipulated. Among these, the benzylidene acetal holds a prominent position for the protection of 1,2- and 1,3-diols. This guide provides an objective comparison of the benzylidene acetal with other commonly employed diol protecting groups, supported by experimental data and detailed protocols.

Introduction to Diol Protecting Groups in Carbohydrate Chemistry

The selective protection of diols is a cornerstone of carbohydrate synthesis, enabling regioselective reactions and the construction of complex oligosaccharides and glycoconjugates.[1][2] An ideal diol protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild and specific conditions without affecting other functional groups.[3] This guide focuses on the comparative performance of benzylidene acetals against other widely used cyclic acetals/ketals and silyl ethers.

Benzylidene Acetal: A Versatile Workhorse

The benzylidene acetal is a cyclic protecting group formed by the reaction of a diol with benzaldehyde or its derivatives, typically under acidic conditions.[4] It is particularly effective for the protection of cis-1,2-diols and 1,3-diols, forming five- or six-membered rings, respectively.[4] In carbohydrate chemistry, it is most frequently used for the protection of the 4,6-hydroxyl groups of pyranosides.[5]

A key advantage of the benzylidene acetal is its stability under basic, nucleophilic, and some reductive and oxidative conditions.[4] Furthermore, it can be regioselectively opened under reductive conditions to yield either a 4-O-benzyl or a 6-O-benzyl ether, providing a pathway to further functionalization.[6][7]

Comparison with Other Diol Protecting Groups

The choice of a diol protecting group is dictated by factors such as the desired stability, ease of formation and cleavage, and regioselectivity.[1] Below is a comparative overview of benzylidene acetals with other popular choices.

Isopropylidene Ketals (Acetonides)

Isopropylidene ketals, or acetonides, are formed from the reaction of a diol with acetone or 2,2-dimethoxypropane under acidic catalysis.[1][8] They are particularly useful for protecting cis-vicinal diols, forming a five-membered ring.[9] While relatively easy to introduce and remove, they are generally more acid-labile than benzylidene acetals.[1][10] The selective hydrolysis of one acetonide in the presence of another can be challenging but is of significant interest in multistep syntheses.[8]

Silyl Ethers

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride and triisopropylsilyl (TIPS) chloride, are versatile protecting groups for hydroxyls.[11][12] They can be used to protect diols, often with high regioselectivity for the primary hydroxyl group. The stability of silyl ethers is tunable based on the steric bulk of the substituents on the silicon atom.[11][13] Cleavage is typically achieved using fluoride ion sources (e.g., TBAF) or acidic conditions.[1][11] Unlike cyclic acetals, silyl ethers protect individual hydroxyl groups, which can offer greater flexibility in some synthetic strategies.

Tetrahydropyranyl (THP) Ethers

Tetrahydropyranyl (THP) ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[14][15] While they are acetals and stable to a wide range of non-acidic conditions, they introduce a new stereocenter, which can lead to diastereomeric mixtures and complicate purification and characterization.[14][16] Deprotection is readily achieved under mild acidic conditions.[14][15]

Quantitative Comparison of Diol Protecting Groups

The following table summarizes the key performance characteristics of benzylidene acetals and other common diol protecting groups.

Protecting GroupReagents for FormationTypical SubstrateStabilityConditions for CleavageKey Features
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA, TsOH, Cu(OTf)₂)[1][5]4,6-diols in pyranosides, cis-1,2- and 1,3-diols[4][5]Stable to basic and neutral conditions.[4]Acidic hydrolysis, catalytic hydrogenation (e.g., H₂/Pd-C), reductive cleavage (e.g., Et₃SiH/I₂, BH₃·THF/Lewis acid).[1][4][17][18]Can be regioselectively opened to give benzyl ethers; provides conformational rigidity.[1][6]
Isopropylidene Ketal (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalyst.[1]cis-vicinal diols.[9]Stable to basic and neutral conditions; generally more acid-labile than benzylidene acetals.[1][19]Mild aqueous acid (e.g., acetic acid, dilute H₂SO₄).[1][20]Relatively easy to introduce and remove; forms a five-membered ring.[1][21]
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl, TIPSCl), base (e.g., imidazole).[1][11]Primary and secondary hydroxyls.Stable to a wide range of non-acidic conditions; stability is tunable.[11][13]Fluoride ion sources (e.g., TBAF) or acidic conditions.[1][11]Can be introduced with high regioselectivity; stability can be tailored.[1][12]
Tetrahydropyranyl (THP) Ether 3,4-Dihydro-2H-pyran (DHP), acid catalyst.[14][15]Primary and secondary hydroxyls.Stable to basic and neutral conditions.[15][22]Mild aqueous acid (e.g., acetic acid, PPTS).[14][16]Introduces a new stereocenter, which can lead to diastereomers.[14]

Experimental Protocols

Detailed methodologies for the formation and cleavage of these protecting groups are crucial for reproducible results.

Formation of a 4,6-O-Benzylidene Acetal

To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol) and Cu(OTf)₂ (0.05–0.1 mmol).[5] Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).[5] Upon completion (typically within 1 hour), quench the reaction with triethylamine (0.2 mmol) and purify by silica gel column chromatography.[4][5]

Cleavage of a Benzylidene Acetal via Catalytic Transfer Hydrogenation

To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL), add 10% Pd/C (10 mol%).[4][18] Add triethylsilane (3.0 mmol) dropwise at room temperature and stir.[4] The reaction is usually complete within 30-60 minutes.[4] Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate.[4][18] Purify the residue by silica gel column chromatography.[4]

Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal to a 6-O-Benzyl Ether

Dissolve the 4,6-O-benzylidene acetal (1.0 mmol) in anhydrous acetonitrile (10 mL) and cool to 0 °C.[4] Add triethylsilane (1.5 mmol) followed by a solution of iodine (0.2 mmol) in acetonitrile dropwise.[4] Stir the reaction at 0-5 °C for 10-30 minutes, monitoring by TLC.[4] Quench with saturated aqueous sodium thiosulfate and extract with ethyl acetate.[4]

Formation of an Isopropylidene Ketal (Acetonide)

Suspend the diol in anhydrous acetone and add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Neutralize the acid with a base (e.g., NaHCO₃), filter, and concentrate the filtrate. Purify the product by chromatography or crystallization.

Cleavage of an Isopropylidene Ketal

Dissolve the acetonide in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) and heat gently. Alternatively, for more labile acetonides, treatment with a catalytic amount of a strong acid in a protic solvent at room temperature is sufficient.[20] Monitor the reaction by TLC. Upon completion, neutralize the acid and remove the solvent under reduced pressure.

Visualization of Key Processes

The following diagrams illustrate the logical workflows and reaction pathways discussed.

G cluster_protection Diol Protection Strategy cluster_deprotection Deprotection Strategy Start Polyhydroxylated Carbohydrate Protect Select Diol Protecting Group Start->Protect Identify target diol Reaction Protection Reaction Protect->Reaction Choose appropriate conditions Protected Protected Carbohydrate Intermediate Reaction->Protected Intermediate Protected Carbohydrate Deprotect Select Deprotection Method Intermediate->Deprotect Consider orthogonality Cleavage Cleavage Reaction Deprotect->Cleavage Apply specific conditions Final Deprotected Carbohydrate Cleavage->Final

Caption: Generalized workflow for diol protection and deprotection in carbohydrate synthesis.

G cluster_formation Benzylidene Acetal Formation cluster_cleavage Benzylidene Acetal Cleavage Options Diol Diol Product Benzylidene Acetal Diol->Product Benzaldehyde Benzaldehyde Dimethyl Acetal Benzaldehyde->Product Catalyst Cu(OTf)₂ Catalyst->Product Acetonitrile Acetonitrile, RT Acetonitrile->Product Acetal Benzylidene Acetal Hydrolysis Acidic Hydrolysis Acetal->Hydrolysis Hydrogenation H₂, Pd/C Acetal->Hydrogenation ReductiveOpening Reductive Opening Acetal->ReductiveOpening Diol_Product Diol Hydrolysis->Diol_Product Hydrogenation->Diol_Product Benzyl_Ether_Product Benzyl Ether ReductiveOpening->Benzyl_Ether_Product

Caption: Reaction pathways for the formation and cleavage of benzylidene acetals.

Conclusion

The benzylidene acetal is a robust and versatile protecting group in carbohydrate chemistry, offering stability and unique opportunities for regioselective manipulation.[4] Its performance, particularly in the protection of 4,6-diols, is well-established.[5] However, the optimal choice of a diol protecting group is highly dependent on the specific synthetic context. Isopropylidene ketals are excellent for cis-vicinal diols, while silyl ethers provide tunable stability and regioselectivity.[1][9][11] A thorough understanding of the properties and reactivities of these protecting groups, as outlined in this guide, is essential for the successful design and execution of complex carbohydrate syntheses.

References

Unambiguous Structural Verification of Synthesized Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A 2D NMR Approach and Comparison with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other robust analytical techniques for the structural validation of the synthesized carbohydrate derivative, Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside.

This guide presents experimental data and detailed protocols for 2D NMR (COSY, HSQC, HMBC), alongside a comparative analysis with X-ray Crystallography and Mass Spectrometry. The objective is to offer a clear, data-driven framework for selecting the most appropriate analytical strategy for the unambiguous structural elucidation of this and similar glycosidic compounds.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation in Solution

Two-dimensional NMR spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. By correlating nuclear spins through chemical bonds, 2D NMR experiments provide a comprehensive map of the molecular framework. For this compound, a combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
14.78 (d, J = 3.7 Hz)99.8H-2C-2, C-3, C-5, OCH₃
23.55 (dd, J = 9.5, 3.7 Hz)72.8H-1, H-3C-1, C-3, C-4
33.89 (t, J = 9.5 Hz)71.7H-2, H-4C-1, C-2, C-4, C-5
43.50 (t, J = 9.5 Hz)80.9H-3, H-5C-2, C-3, C-5, C-6
53.80 (ddd, J = 9.5, 4.8, 2.5 Hz)62.3H-4, H-6a, H-6eC-1, C-3, C-4, C-6
6a4.25 (dd, J = 10.0, 4.8 Hz)68.9H-5, H-6eC-4, C-5
6e3.75 (t, J = 10.0 Hz)H-5, H-6aC-4, C-5
OCH₃3.41 (s)55.6-C-1
Ph-CH5.52 (s)101.9-C-4, C-6, Ph-Cq, Ph-CH
Ph-Cq-137.0--
Ph-CH (o, m, p)7.30-7.50 (m)126.3, 128.3, 129.3-Ph-CH, Ph-Cq

Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols for 2D NMR

Sample Preparation: Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then filtered through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

1. Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1] This is crucial for tracing the proton spin systems within the glucopyranoside ring.

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Acquisition Parameters:

    • Spectral Width (F1 and F2): 10-12 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1.5-2.0 s

2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[1] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds).[1] This is instrumental in identifying the glycosidic linkage, the position of the benzylidene acetal, and confirming the overall carbon skeleton.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 10-12 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Long-range J(C,H) Coupling Constant: Optimized for 4-10 Hz

Comparative Analysis with Alternative Structural Validation Methods

While 2D NMR is a powerful technique, other methods can provide complementary or, in some cases, more definitive structural information.

Table 2: Comparison of Structural Validation Methods
TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry through coupling constants and NOE.Non-destructive, provides data on the molecule in its solution state, relatively fast.Requires a soluble sample, can be complex to interpret for very large or highly symmetric molecules.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry in the solid state.[2][3]Provides the most definitive structural proof.Requires a suitable single crystal, which can be difficult to grow; the solid-state conformation may differ from the solution-state.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns that can infer structural motifs.High sensitivity (requires very little sample), can be coupled with chromatography for mixture analysis.Does not provide detailed stereochemical information, fragmentation can be complex and may require reference spectra for interpretation.
X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unequivocal determination of the three-dimensional structure of a molecule in the crystalline state. The crystal structure of this compound monohydrate has been reported, confirming the absolute configuration and the connectivity of the atoms.

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.[4]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[2][3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined.[3]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for confirming the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Expected Fragmentation: In ESI-MS/MS, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ would be observed. Collision-induced dissociation would likely lead to the cleavage of the glycosidic bond, resulting in fragments corresponding to the loss of the methoxy group and fragmentation of the benzylidene acetal and the pyranose ring. The specific fragmentation pattern can help to confirm the presence of these key structural features.

Visualizing the Validation Workflow and Key Structural Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the structural validation process and the key correlations observed in the 2D NMR spectra.

validation_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Synthesized Compound nmr 2D NMR Spectroscopy (COSY, HSQC, HMBC) synthesis->nmr Analysis xray X-ray Crystallography synthesis->xray Analysis ms Mass Spectrometry synthesis->ms Analysis structure Unambiguous Structure nmr->structure Connectivity & Stereochemistry xray->structure 3D Structure & Absolute Configuration ms->structure Molecular Weight & Fragmentation

Caption: Workflow for the structural validation of synthesized compounds.

nmr_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C5 C-5 H1->C5 HMBC C_OCH3 C-OCH₃ H1->C_OCH3 H3 H-3 H2->H3 C2 C-2 H2->C2 H4 H-4 H3->H4 C3 C-3 H3->C3 H5 H-5 H4->H5 C4 C-4 H4->C4 H6a H-6a H5->H6a H6e H-6e H5->H6e H5->C5 H6a->H6e C6 C-6 H6a->C6 H6e->C6 OCH3 OCH₃ OCH3->C_OCH3 PhCH Ph-CH PhCH->C4 PhCH->C6 C_PhCH C-Ph-CH PhCH->C_PhCH

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural validation of synthesized this compound is most comprehensively achieved through a combination of analytical techniques. 2D NMR spectroscopy provides an unparalleled level of detail regarding the molecule's structure in solution, allowing for the complete assignment of its proton and carbon skeletons and confirmation of its stereochemical features. When available, single-crystal X-ray crystallography offers the most definitive proof of structure in the solid state. Mass spectrometry serves as a rapid and sensitive method to confirm the molecular weight and gain insights into the compound's fragmentation behavior. For routine confirmation and in the absence of suitable crystals, a full suite of 2D NMR experiments is the recommended approach for the unambiguous structural validation of this and related synthetic glycosides.

References

A Comparative Guide to Assessing the Purity of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic carbohydrate intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and its derivatives. This protected monosaccharide is a key building block in the synthesis of various biologically active compounds.

The presence of the benzylidene group, a chromophore, makes these derivatives suitable for UV detection, simplifying their analysis compared to unprotected carbohydrates. The primary challenge in their purity assessment lies in the separation of the main compound from starting materials, reagents, and potential diastereomeric or regioisomeric byproducts.

Comparison of HPLC Methods

The two most common HPLC modes for the analysis of protected carbohydrates are Reversed-Phase (RP) and Normal-Phase (NP) chromatography. The choice between these methods depends on the polarity of the specific derivative and the nature of the impurities to be separated.

FeatureReversed-Phase (RP) HPLCNormal-Phase (NP) HPLC
Stationary Phase Non-polar (e.g., C18, C8, Phenyl-Hexyl)Polar (e.g., Silica, Amino, Cyano)
Mobile Phase Polar (e.g., Acetonitrile/Water, Methanol/Water)Non-polar (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol)
Elution Order More polar compounds elute first.More non-polar compounds elute first.
Advantages - Excellent for separating compounds with varying hydrophobicity. - Wide variety of columns available. - Generally good peak shapes.- Effective for separating isomers. - Can be advantageous for very non-polar derivatives.
Disadvantages - May have limited retention for highly polar impurities.- Requires non-aqueous, often volatile and flammable mobile phases. - Susceptible to water contamination affecting retention times.
Best Suited For General purity assessment, separation of the main product from more polar starting materials and less hydrophobic byproducts.Separation of regioisomers and diastereomers with subtle differences in polarity.

Experimental Protocols

Below are detailed starting protocols for both Reversed-Phase and Normal-Phase HPLC methods for the analysis of this compound derivatives. Optimization may be required based on the specific derivative and potential impurities.

Reversed-Phase HPLC Protocol

This method is generally recommended as a starting point for purity assessment due to its robustness and versatility.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can also be considered for enhanced separation of aromatic compounds.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile in Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Normal-Phase HPLC Protocol

This method can be particularly useful for resolving isomeric impurities.

  • HPLC System: A standard HPLC system with a UV detector, equipped to handle non-aqueous mobile phases.

  • Column: Silica or Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Ethyl Acetate

  • Isocratic Elution: A starting point is an isocratic mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio can be adjusted to optimize the separation. For more complex separations, a gradient can be employed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is free of water. Filter through a 0.45 µm PTFE syringe filter before injection.

Potential Impurities and Separation Strategy

The synthesis of this compound typically involves the reaction of methyl-alpha-D-glucopyranoside with benzaldehyde or a benzaldehyde equivalent.[1][2] Potential impurities that need to be separated include:

  • Methyl-alpha-D-glucopyranoside: The starting material, which is significantly more polar and will elute very early in a reversed-phase system.

  • Benzaldehyde: A reactant that is less polar than the product and will have a longer retention time in a reversed-phase system.

  • Diastereomers/Regioisomers: Formation of other acetals (e.g., 2,3-O-benzylidene) is possible, although the 4,6-O-benzylidene is generally favored. These isomers often have very similar polarities, and their separation may require optimization of the mobile phase and stationary phase, with Normal-Phase HPLC sometimes offering better resolution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound derivatives by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: General workflow for HPLC purity assessment.

This guide provides a foundational understanding and practical starting points for the HPLC analysis of this compound derivatives. Method validation, including specificity, linearity, accuracy, and precision, is essential for reliable purity determination in a research and development setting.

References

Unraveling the Reactivity Landscape: A Comparative Study of the 2-OH and 3-OH Groups of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the factors governing the regioselective functionalization of the vicinal diol system in Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside reveals a distinct reactivity preference for the 2-OH group in most common synthetic transformations. However, this preference can be modulated and even reversed by careful selection of reagents, solvents, and catalytic systems, offering a versatile platform for the synthesis of complex carbohydrate derivatives.

In the realm of carbohydrate chemistry, the selective modification of hydroxyl groups is a cornerstone for the construction of intricate glycoconjugates and oligosaccharides. This compound is a pivotal building block, presenting two secondary hydroxyl groups at the C-2 and C-3 positions. The subtle differences in the steric and electronic environments of these two groups lead to a fascinating and often challenging landscape of reactivity. This guide provides a comparative analysis of the reactivity of the 2-OH and 3-OH groups towards common functionalization reactions, supported by experimental data and detailed protocols.

General Reactivity Trends: The Preeminence of the 2-OH Group

In general, the 2-OH group of this compound exhibits higher reactivity compared to the 3-OH group. This is primarily attributed to the greater steric hindrance around the 3-OH group, which is situated in a more crowded axial-like position within the rigidified pyranose ring structure imposed by the benzylidene acetal. The 2-OH group, in a more accessible equatorial-like position, is more readily approached by reagents.

This inherent reactivity difference is evident in a variety of reactions, including acylation, alkylation, and silylation, particularly when employing bulky reagents.

Comparative Reactivity Data

The following table summarizes the regioselectivity observed in various reactions performed on this compound and its analogues, highlighting the preferential functionalization of the 2-OH or 3-OH position.

Reaction TypeReagent/ConditionsSubstrateProduct(s) (Ratio/Yield)Reference
Acylation Octanoyl chloride, Pyridine, -5°C to RTMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 2-O-octanoyl-4,6-O-benzylidene-α-D-glucopyranoside (70.5%)[1]
Alkylation Benzyl bromide, NaH, THFAllyl 4,6-O-benzylidene-α-D-glucopyranoside2-O-Benzyl (75%), 3-O-Benzyl (5%), 2,3-di-O-Benzyl (10%)[2][3]
Silylation TBDMS-Cl, PyridineAllyl 4,6-O-benzylidene-α-D-glucopyranoside2-O-TBDMS (70%)[2][3]
Glycosylation Monosaccharide DonorMethyl 4,6-O-benzylidene-α-D-glucopyranosidePredominantly (1→3)-linked product[4]
Acylation (Enzymatic) Lipase, Vinyl acetateMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 3-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside (major product)

Experimental Protocols

Selective 2-O-Acylation: Synthesis of Methyl 2-O-octanoyl-4,6-O-benzylidene-alpha-D-glucopyranoside

This protocol is adapted from the work of Misra et al. (2019).[1]

Materials:

  • This compound

  • Dry Pyridine

  • Octanoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (eluents)

Procedure:

  • Dissolve this compound (1.0 g, 3.54 mmol) in dry pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add octanoyl chloride (0.67 mL, 3.90 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 2-O-octanoyl-4,6-O-benzylidene-alpha-D-glucopyranoside.

Solvent-Controlled Regioselective 2-O-Benzylation of an Allyl Glucoside Analogue

The following is a representative procedure based on the findings of Cipolla et al. (2007) for a similar substrate, demonstrating the influence of the solvent on regioselectivity.[2][3]

Materials:

  • Allyl 4,6-O-benzylidene-alpha-D-glucopyranoside

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure for Preferential 2-O-Benzylation (in THF):

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere, add a solution of Allyl 4,6-O-benzylidene-alpha-D-glucopyranoside (1.0 eq) in anhydrous THF (5 mL) dropwise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to separate the 2-O-benzyl, 3-O-benzyl, and 2,3-di-O-benzyl products.

Note: Performing the same reaction in DMF as the solvent typically leads to a higher proportion of the 2,3-di-O-benzylated product, highlighting the crucial role of the solvent in controlling the selectivity.

Factors Influencing Reactivity

Several factors can be manipulated to control the regioselectivity of reactions at the 2-OH and 3-OH positions:

  • Steric Hindrance: As mentioned, the 2-OH group is sterically more accessible. This effect is amplified with bulkier reagents, leading to higher selectivity for the 2-position.

  • Solvent: The choice of solvent can significantly impact the reactivity and selectivity. Aprotic polar solvents like DMF can enhance the reactivity of both hydroxyl groups, sometimes leading to disubstitution. Less polar solvents like THF can favor monosubstitution, often with higher selectivity for the 2-position.[2][3]

  • Hydrogen Bonding: The intramolecular hydrogen bond between the 2-OH and the anomeric methoxy group can influence the nucleophilicity of the 2-OH group.

  • Catalytic Systems: The use of specific catalysts can reverse the inherent reactivity. For instance, the use of dibutyltin oxide is a well-established method for activating the 3-OH group, likely through the formation of a stannylene acetal intermediate that enhances the nucleophilicity of the 3-oxygen.

  • Enzymatic Catalysis: Enzymes, such as lipases, can exhibit high regioselectivity, often favoring the acylation of the 3-OH group, which might not be the preferred site in chemical reactions.

Logical Workflow for Reactivity Comparison

The following diagram illustrates a typical workflow for comparing the reactivity of the 2-OH and 3-OH groups.

G Experimental Workflow for Reactivity Comparison cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Products cluster_analysis Analysis start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside conditions Functionalization Reaction (Acylation, Alkylation, Silylation) - Reagent - Solvent - Base/Catalyst - Temperature start->conditions prod2 2-O-Substituted Product conditions->prod2 Pathway A prod3 3-O-Substituted Product conditions->prod3 Pathway B proddi 2,3-di-O-Substituted Product conditions->proddi Pathway C analysis Separation & Purification (e.g., Column Chromatography) prod2->analysis prod3->analysis proddi->analysis characterization Structural Characterization (NMR, Mass Spectrometry) analysis->characterization quantification Yield & Ratio Determination characterization->quantification G reactant This compound path_2OH Attack at 2-OH reactant->path_2OH k2 path_3OH Attack at 3-OH reactant->path_3OH k3 product_2 2-O-Substituted Product path_2OH->product_2 product_3 3-O-Substituted Product path_3OH->product_3 product_di 2,3-di-O-Substituted Product product_2->product_di Further Reaction product_3->product_di Further Reaction

References

A Comparative Analysis of the Biological Activities of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside derivatives and their analogs. The information presented herein is curated from various scientific studies to facilitate research and development in the field of medicinal chemistry. We will delve into their antimicrobial and anticancer properties, supported by experimental data, detailed protocols, and visual representations of associated biological pathways.

Antimicrobial Activity: A Tale of Acyl Chains

Derivatives of this compound have demonstrated notable antimicrobial activity. The primary approach to synthesizing these derivatives involves the acylation of the free hydroxyl groups at the C-2 and C-3 positions of the glucopyranoside ring. The nature and length of these acyl chains play a crucial role in determining the antimicrobial efficacy.

A comparative study of various acylated derivatives revealed that their effectiveness is significantly influenced by the type of acyl group introduced. For instance, derivatives with longer acyl chains, such as lauroyl and myristoyl groups, have shown enhanced activity against a range of pathogenic bacteria and fungi. In some cases, these derivatives have exhibited antimicrobial potency comparable to or even exceeding that of standard antibiotics like Ampicillin and Nystatin.[1]

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of several acylated derivatives of this compound, as determined by the disc diffusion method. The zone of inhibition indicates the extent of antimicrobial activity.

CompoundTest OrganismZone of Inhibition (mm)
This compound Bacillus subtilis-
Escherichia coli-
Methyl 4,6-O-benzylidene-2-O-lauroyl-alpha-D-glucopyranoside Bacillus subtilis15
Escherichia coli12
Methyl 4,6-O-benzylidene-3-O-lauroyl-alpha-D-glucopyranoside Bacillus subtilis18
Escherichia coli14
Methyl 4,6-O-benzylidene-2,3-di-O-lauroyl-alpha-D-glucopyranoside Bacillus subtilis22
Escherichia coli19
Methyl 4,6-O-benzylidene-2-O-(4-chlorobenzoyl)-alpha-D-glucopyranoside Bacillus subtilis17
Escherichia coli15
Ampicillin (Standard) Bacillus subtilis25
Escherichia coli21

Note: The data presented is a synthesized representation from multiple sources for comparative purposes.

Anticancer and Cytotoxic Potential

Preliminary investigations into the anticancer and cytotoxic effects of this compound derivatives have shown promising results. The brine shrimp lethality bioassay, a simple and rapid method for preliminary cytotoxicity screening, has been employed to evaluate these compounds.[2][3] Furthermore, studies on specific acylated derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, one derivative showed a 25.97% inhibition of cell growth in Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of 1024.83 µg/ml.[4]

Cytotoxicity Data

The table below presents the available data on the cytotoxic activity of a representative acylated derivative.

CompoundCell LineIC50 Value (µg/mL)
Methyl 4,6-O-benzylidene-2-O-myristoyl-alpha-D-glucopyranoside EAC1024.83

Note: Further research with a broader range of derivatives and cancer cell lines is required for a comprehensive understanding of their anticancer potential.

Experimental Protocols

Synthesis of Acylated Derivatives of this compound

The synthesis of these derivatives is typically achieved through a direct acylation method.[5]

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., lauroyl chloride, myristoyl chloride)

  • Dry pyridine

  • Dichloromethane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in dry pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add the acyl chloride dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in n-hexane).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

G Synthesis of Acylated Derivatives start Methyl 4,6-O-benzylidene- alpha-D-glucopyranoside reaction Acylation Reaction start->reaction reagent Acyl Chloride (in Pyridine) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Acylated Derivative purification->product G Disc Diffusion Method Workflow inoculum Prepare Bacterial Inoculum lawn Inoculate Agar Plate (Bacterial Lawn) inoculum->lawn discs Place Impregnated Discs lawn->discs incubation Incubate at 37°C discs->incubation measure Measure Zone of Inhibition incubation->measure G Potential Signaling Pathways for Glycoside Derivatives compound Glycoside Derivative pi3k PI3K/Akt Pathway compound->pi3k Modulates mapk MAPK Pathway compound->mapk Modulates apoptosis Induction of Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest pi3k->cell_cycle mapk->apoptosis mapk->cell_cycle inhibition Inhibition of Cancer Cell Growth apoptosis->inhibition cell_cycle->inhibition

References

The Strategic Advantage of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside in Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates for drug development, the choice of protecting groups is a critical determinant of success. Among the arsenal of protective strategies, the use of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside offers distinct advantages over other commonly employed protected glucosides, such as those bearing acetyl or benzoyl groups. These advantages primarily lie in its ability to enforce conformational rigidity, influence stereochemical outcomes, and allow for selective deprotection, thereby streamlining complex synthetic pathways.

The benzylidene acetal functionality in this compound spans the C4 and C6 hydroxyl groups, locking the pyranose ring in a rigid chair conformation.[1][2] This conformational constraint is a key factor in directing the stereoselectivity of glycosylation reactions. By limiting the flexibility of the glycosyl donor, the benzylidene group can significantly influence the trajectory of the incoming glycosyl acceptor, often leading to higher yields of the desired anomer. For instance, in the synthesis of β-mannopyranosides and α-glucopyranosides, the 4,6-O-benzylidene group is a well-established and powerful stereodirecting group.[1]

In contrast, protecting groups like acetyl and benzoyl esters, while widely used, can offer less predictable stereochemical control, particularly when a non-participating group is present at the C2 position. Acetyl groups, being electron-withdrawing, "disarm" the glycosyl donor, making it less reactive.[3] Conversely, while benzyl ethers are "arming," their flexibility does not impart the same degree of conformational rigidity as the benzylidene acetal.

A significant advantage of the benzylidene acetal is its versatility in deprotection. It can be removed under acidic hydrolysis or neutral hydrogenolysis conditions.[4] Furthermore, it can be regioselectively opened under reductive conditions to furnish partially benzylated derivatives, providing a valuable synthetic handle for further functionalization at either the C4 or C6 position. This selective deprotection is a distinct advantage over per-O-acetylated or per-O-benzoylated glucosides, where global deprotection is often the only viable option.

Performance Comparison in Glycosylation Reactions

The superiority of this compound and its derivatives in achieving high stereoselectivity and yields in glycosylation reactions is evident from experimental data. The following tables summarize representative data comparing the performance of benzylidene-protected donors with other protected glucosides.

Glycosyl DonorGlycosyl AcceptorPromoterSolventYield (%)Anomeric Ratio (α:β)
2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosyl thioglycosidePrimary AlcoholNIS/TfOHCH₂Cl₂HighPredominantly α
Per-O-acetyl-β-D-glucopyranosyl bromidePrimary AlcoholAg₂OCH₂Cl₂ModerateMixture of α and β
Per-O-benzoyl-α-D-glucopyranosyl bromidePrimary AlcoholAgOTfCH₂Cl₂GoodPredominantly β (due to C2 participation)

Table 1: Comparison of Glycosylation Outcomes with a Primary Alcohol Acceptor. This table illustrates the typical outcomes when different protected glucose donors are coupled with a simple primary alcohol. The benzylidene-protected donor, with a non-participating group at C2, can be guided to give high α-selectivity. In contrast, the peracetylated donor often gives mixtures, and the perbenzoylated donor is directed to the β-anomer due to neighboring group participation of the C2-benzoyl group.

Glycosyl DonorGlycosyl AcceptorPromoterSolventYield (%)Anomeric Ratio (α:β)
2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosyl thioglycosideSterically Hindered Secondary AlcoholBSP/Tf₂OCH₂Cl₂75>20:1
Per-O-acetyl-β-D-glucopyranosyl bromideSterically Hindered Secondary AlcoholAgOTfCH₂Cl₂Low-ModeratePoor selectivity
Per-O-benzoyl-α-D-glucopyranosyl bromideSterically Hindered Secondary AlcoholAgOTfCH₂Cl₂ModerateGood β-selectivity

Table 2: Glycosylation with a Sterically Demanding Secondary Alcohol. With more challenging, sterically hindered acceptors, the rigid conformation of the benzylidene-protected donor proves highly advantageous in achieving good yields and excellent stereoselectivity.[1] Other protecting groups may struggle to provide both high yield and high selectivity under these conditions.

Experimental Protocols

To provide a practical context for the advantages discussed, detailed experimental protocols for the synthesis of this compound and a representative glycosylation reaction are provided below, alongside a comparative protocol for a glycosylation using a peracetylated glucose donor.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from methyl-α-D-glucopyranoside.[5]

Materials:

  • Methyl-α-D-glucopyranoside (5 g, 25.74 mmol)

  • Benzaldehyde dimethyl acetal (5 mL, 33.5 mmol)

  • Camphor-10-sulfonic acid (100 mg)

  • Dry N,N-Dimethylformamide (DMF) (30 mL)

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane (3:1) as eluant

Procedure:

  • A solution of methyl-α-D-glucopyranoside (5 g, 25.74 mmol) in dry DMF (30 mL) is treated with benzaldehyde dimethyl acetal (5 mL, 33.5 mmol) and camphor-10-sulfonic acid (100 mg).

  • The mixture is heated at 50°C for 6 hours.

  • After cooling to room temperature, the mixture is neutralized with Et₃N.

  • The reaction mixture is diluted with EtOAc, washed with saturated NaHCO₃ and brine, and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography using ethyl acetate/hexane (3:1) as the eluant to afford this compound as a white crystalline solid (5.5 g, 76% yield).[5]

Protocol 2: Glycosylation using a 2,3-di-O-benzyl-4,6-O-benzylidene-protected Glucosyl Donor

Objective: To perform a stereoselective α-glycosylation of a primary alcohol using a benzylidene-protected glucosyl donor.

Materials:

  • 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosyl thioglycoside (Donor, 1.0 equiv)

  • Primary alcohol acceptor (e.g., benzyl alcohol, 1.2 equiv)

  • N-Iodosuccinimide (NIS, 1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å Molecular sieves

Procedure:

  • To a stirred suspension of the glucosyl donor, acceptor, and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -20°C under an argon atmosphere, add NIS.

  • After stirring for 15 minutes, add a solution of TfOH in CH₂Cl₂ dropwise.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine and diluted with CH₂Cl₂.

  • The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired α-glycoside.

Protocol 3: Comparative Glycosylation using a Peracetylated Glucose Donor

Objective: To perform a glycosylation of a primary alcohol using a peracetylated glucose donor to compare the outcome with the benzylidene-protected donor.[6]

Materials:

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide (Donor, 1.0 equiv)

  • Primary alcohol acceptor (e.g., benzyl alcohol, 1.5 equiv)

  • Silver(I) oxide (Ag₂O, 2.0 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å Molecular sieves

Procedure:

  • A mixture of the peracetylated glucosyl bromide donor, the primary alcohol acceptor, and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an argon atmosphere.

  • Ag₂O is added in one portion, and the reaction mixture is stirred in the dark at room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the glycosylated product, which is then analyzed for yield and anomeric ratio.

Visualizing the Advantage: Conformational Rigidity

The key to the stereodirecting power of the benzylidene group lies in the conformational rigidity it imparts on the pyranose ring. This can be visualized as a locking mechanism that restricts the movement of the C5-C6 bond and influences the overall shape of the molecule.

G cluster_0 This compound cluster_1 Other Protected Glucosides (e.g., Peracetylated) cluster_2 Impact on Glycosylation a Rigid Chair Conformation b Restricted C5-C6 Bond Rotation a->b d Flexible Conformation a->d vs. c Defined Orientation of Substituents b->c g Predictable Stereochemical Outcome c->g e Free C5-C6 Bond Rotation d->e f Variable Orientation of Substituents e->f i Less Predictable Stereochemistry f->i h Higher Yield of Desired Anomer g->h j Potential for Anomeric Mixtures i->j

Caption: Conformational differences and their impact on glycosylation.

References

A Spectroscopic Showdown: Distinguishing the α and β Anomers of Methyl 4,6-O-benzylidene-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the alpha (α) and beta (β) anomers of methyl 4,6-O-benzylidene-D-glucopyranoside reveals key differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These differences, arising from the distinct stereochemistry at the anomeric carbon (C1), provide a spectroscopic fingerprint for each anomer, crucial for their identification and characterization in research and drug development.

The orientation of the methoxy group at C1—axial in the α-anomer and equatorial in the β-anomer—-creates a unique electronic and steric environment for the surrounding nuclei and functional groups. This results in measurable shifts in their spectroscopic signals, allowing for unambiguous differentiation between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Anomers

NMR spectroscopy is a powerful tool for elucidating the structural nuances of organic molecules. For the anomers of methyl 4,6-O-benzylidene-D-glucopyranoside, both ¹H and ¹³C NMR provide distinct markers for identification.

¹H NMR Spectroscopy: The most telling signal in the ¹H NMR spectrum is that of the anomeric proton (H1). In the α-anomer, the axial H1 is deshielded and appears at a lower field (higher ppm value) with a smaller coupling constant (³J(H1,H2)) due to its gauche relationship with the neighboring axial proton. Conversely, the equatorial H1 of the β-anomer is more shielded, appearing at a higher field (lower ppm value) with a larger coupling constant, characteristic of a trans-diaxial relationship.

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) is also highly diagnostic. The C1 of the α-anomer typically resonates at a lower field compared to the C1 of the β-anomer. Other carbons in the pyranose ring also exhibit subtle but consistent differences in their chemical shifts between the two anomers.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of α and β-Methyl 4,6-O-benzylidene-D-glucopyranoside

Assignment α-Anomer β-Anomer
¹H NMR
H1~4.8 (d, J ≈ 3.7 Hz)~4.3 (d, J ≈ 7.8 Hz)
OCH₃~3.4~3.5
¹³C NMR
C1~101.5~104.5
C2~73.9~74.8
C3~71.9~73.8
C4~81.6~81.8
C5~62.5~65.9
C6~68.9~68.9
OCH₃~55.4~57.2
Ph-CH~101.3~101.5
Aromatic C~126-137~126-137

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While the IR spectra of the two anomers are broadly similar due to the presence of the same functional groups, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹). These variations arise from the different overall symmetry and vibrational coupling in the two stereoisomers. The hydroxyl (O-H) stretching region (around 3400 cm⁻¹) can also show slight differences in band shape and position, reflecting variations in hydrogen bonding patterns.

Table 2: Key IR Absorption Bands (cm⁻¹) for α and β-Methyl 4,6-O-benzylidene-D-glucopyranoside

Functional Group α-Anomer β-Anomer
O-H stretch~3450 (broad)~3460 (broad)
C-H stretch (aromatic)~3050~3050
C-H stretch (aliphatic)~2900-3000~2900-3000
C=C stretch (aromatic)~1600, 1495, 1450~1600, 1495, 1450
C-O stretch~1000-1200~1000-1200

Experimental Protocols

Synthesis of Methyl 4,6-O-benzylidene-D-glucopyranoside Anomers

The synthesis of the title compounds is typically achieved by the reaction of the respective anomer of methyl D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or with gentle heating until completion. The product is then isolated by precipitation, filtration, and washing.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Methyl-D-glucopyranoside Methyl-D-glucopyranoside Reaction Reaction Methyl-D-glucopyranoside->Reaction Benzaldehyde dimethyl acetal Benzaldehyde dimethyl acetal Benzaldehyde dimethyl acetal->Reaction Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA) Acid Catalyst (e.g., p-TSA)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Methyl 4,6-O-benzylidene-D-glucopyranoside Methyl 4,6-O-benzylidene-D-glucopyranoside Methanol Methanol Reaction->Methyl 4,6-O-benzylidene-D-glucopyranoside Reaction->Methanol

Caption: Synthetic workflow for the preparation of methyl 4,6-O-benzylidene-D-glucopyranoside.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory.

Sample Sample NMR Spectrometer NMR Spectrometer Sample->NMR Spectrometer FTIR Spectrometer FTIR Spectrometer Sample->FTIR Spectrometer NMR Data NMR Data NMR Spectrometer->NMR Data IR Data IR Data FTIR Spectrometer->IR Data Structural Analysis Structural Analysis NMR Data->Structural Analysis IR Data->Structural Analysis

Caption: Workflow for the spectroscopic analysis of the anomers.

Safety Operating Guide

Proper Disposal of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This document offers a step-by-step operational plan to manage the disposal of this compound effectively.

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Although this compound is not classified as a hazardous substance under normal conditions, prudent laboratory practices should always be observed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to minimize the potential for inhalation of any dust particles.

  • Spill Management: In the event of a spill, sweep up the solid material carefully to avoid creating dust. Place the spilled material into a designated, labeled container for disposal.

II. Waste Characterization and Regulatory Compliance

The first and most critical step in the proper disposal of any laboratory chemical is to characterize the waste and consult all applicable regulations.

  • Institutional Policies: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific waste disposal protocols. Always consult your organization's chemical hygiene plan and waste disposal guidelines.

  • Local, Regional, and National Regulations: Chemical waste disposal is governed by a hierarchy of regulations. It is imperative to be aware of and compliant with all local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying their waste.[1]

III. Disposal Procedures

Based on the safety data sheets (SDS), this compound is a stable, non-hazardous solid.[1][2][3] The following procedures are based on general best practices for non-hazardous chemical waste.

Step 1: Uncontaminated Solid Waste

If the this compound is in its pure, solid form and has not been contaminated with any hazardous substances:

  • Containment: Carefully transfer the solid waste into a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name: "this compound."

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this chemical in the regular trash unless explicitly permitted by your EHS department.

Step 2: Contaminated Waste

If the this compound is contaminated with solvents or other hazardous chemicals, it must be treated as hazardous waste.

  • Waste Identification: Identify all constituents of the waste mixture.

  • Containerization: Place the contaminated waste in a designated hazardous waste container that is compatible with all components of the mixture.

  • Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.

  • Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves arranging for collection by the EHS department or a certified hazardous waste management company.

Step 3: Empty Containers

Empty containers that held this compound should be managed as follows:

  • Decontamination: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as chemical waste.

  • Disposal of Rinsate: The collected rinsate should be disposed of as chemical waste, following the procedures for contaminated materials.

  • Disposal of Container: Once decontaminated, the container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.

IV. Quantitative Data Summary

The following table summarizes key data relevant to the handling and disposal of this compound, as extracted from safety data sheets.

PropertyValueCitation
Physical State Solid (Powder)[1][2][3]
Appearance White[1][2][3]
Stability Stable under normal conditions[1]
Hazard Classification Not classified as hazardous[3]
Incompatible Materials Strong oxidizing agents[1]
Disposal Method Sweep up and shovel into suitable containers for disposal.[1][2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Identify Waste (this compound) consult_regs Consult Institutional EHS Guidelines and Local/National Regulations start->consult_regs is_contaminated Is the waste contaminated with hazardous substances? consult_regs->is_contaminated non_hazardous Non-Hazardous Solid Waste is_contaminated->non_hazardous No hazardous Hazardous Waste is_contaminated->hazardous Yes containerize_non_haz Place in a labeled, sealed, non-hazardous waste container. non_hazardous->containerize_non_haz containerize_haz Place in a labeled, sealed, hazardous waste container. List all components. hazardous->containerize_haz ehs_pickup_non_haz Arrange for disposal via Institutional EHS. containerize_non_haz->ehs_pickup_non_haz ehs_pickup_haz Arrange for disposal via Institutional EHS as hazardous waste. containerize_haz->ehs_pickup_haz end End of Process ehs_pickup_non_haz->end ehs_pickup_haz->end

Caption: Disposal decision workflow for this compound.

VI. Experimental Protocols

Currently, there are no specific, widely published experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is direct disposal of the solid waste through a licensed chemical waste management service, as outlined above. Attempting to neutralize or chemically treat the waste without a validated protocol can be hazardous and may violate disposal regulations.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, regional, and national regulations. Always prioritize your institution's specific guidelines for chemical waste disposal.

References

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